Pyrrolidin-2-ylmethanamine
Description
Properties
IUPAC Name |
pyrrolidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKXFNABVHIUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869405 | |
| Record name | 1-(Pyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-57-3 | |
| Record name | 2-Pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-pyrrolidin-2-ylmethanamine from L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing (S)-pyrrolidin-2-ylmethanamine, a valuable chiral building block in drug discovery, starting from the readily available amino acid L-proline. This document details the core synthetic strategies, provides in-depth experimental protocols for key reactions, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.
Introduction
(S)-pyrrolidin-2-ylmethanamine is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its chiral pyrrolidine motif is a common feature in a variety of biologically active molecules. The synthesis of this compound from L-proline is an attractive approach due to the natural abundance and chirality of the starting material. The primary synthetic pathway involves the conversion of L-proline to L-prolinamide, followed by the reduction of the amide functionality to the desired amine. This guide will explore the prevalent methods for achieving this transformation, offering detailed procedural insights and comparative data.
Core Synthetic Strategies
The synthesis of (S)-pyrrolidin-2-ylmethanamine from L-proline is predominantly a two-step process. The initial and most critical step is the formation of the intermediate, L-prolinamide. Subsequently, this amide is reduced to the target primary amine.
There are two principal routes for the synthesis of L-prolinamide from L-proline:
-
Route A: Esterification followed by Ammonolysis. This classic approach involves the protection of the carboxylic acid of L-proline as a methyl ester, which is then subjected to amidation with ammonia.
-
Route B: Carboxyl Group Activation followed by Ammonolysis. This route circumvents the need for esterification by directly activating the carboxylic acid of L-proline, often using reagents like phosgene or its safer solid equivalent, triphosgene, to form an N-carboxyanhydride (NCA) intermediate, which readily reacts with ammonia.
-
Route C: Biocatalytic Amidation. A greener and more direct approach involves the use of enzymes to catalyze the amidation of L-proline with ammonia in an organic solvent.
The second step, the reduction of L-prolinamide, is most commonly achieved using a powerful hydride reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice for its efficacy in converting amides to amines.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic routes, allowing for a comparative assessment of their efficiency.
Table 1: Synthesis of L-prolinamide from L-proline
| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Route A: Esterification & Ammonolysis | |||||||
| Esterification | Thionyl chloride, Methanol | Methanol | Reflux | 1-2 h | Quantitative | - | [1] |
| Ammonolysis | Ammonia, L-proline methyl ester HCl | Methanol, Dichloromethane | 15-20 | 15 h | 85.0 | 99.8 | [1] |
| Route B: Carboxyl Activation & Ammonolysis | |||||||
| Activation | Triphosgene, Triethylamine | Tetrahydrofuran | 30-40 | 1.5-2 h | - | - | [2] |
| Ammonolysis | Ammonia | Tetrahydrofuran | 0-10 | 0.5 h | ~78 (crude) | 95.3 | [3] |
| Route C: Biocatalytic Amidation | |||||||
| Direct Amidation | Immobilized CalB, Ammonia | 2-Methyl-2-butanol | 70 | 112 h | ~80 (conversion) | >99 (ee) | [4] |
Table 2: Reduction of L-prolinamide to (S)-pyrrolidin-2-ylmethanamine
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Work-up | Yield (%) | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux | 16 h | Aqueous NaOH | 73-75 (for L-valinol) |
Experimental Protocols
Synthesis of L-prolinamide (Route A: Esterification and Ammonolysis)
Step 1: Synthesis of L-proline methyl ester hydrochloride [1]
-
To a 1 L four-necked flask, add 100 g of L-proline and 500 ml of methanol.
-
Stir the mixture and cool to 0 to -10 °C.
-
Slowly add 136 kg of thionyl chloride, maintaining the temperature between 0 and -10 °C.
-
After the addition is complete, warm the mixture to reflux and maintain for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain L-proline methyl ester hydrochloride as a yellow oil.
Step 2: Synthesis of L-prolinamide [1]
-
Dissolve the L-proline methyl ester hydrochloride obtained in the previous step in 400 ml of methanol in a suitable reaction vessel.
-
Cool the solution to 0-10 °C with stirring.
-
Bubble ammonia gas through the solution, maintaining the temperature between 15-20 °C, for 15 hours.
-
After the reaction is complete, evaporate the methanol under reduced pressure.
-
Add 700 ml of dichloromethane to dissolve the residue and cool to 0-10 °C.
-
Slowly add a dense solution of sodium hydroxide (75 g NaOH in 80 g water).
-
After the addition, stir the mixture for 1 hour.
-
Filter to remove the inorganic salt.
-
Separate the layers of the filtrate and extract the aqueous layer twice with 250 L of dichloromethane.
-
Combine the organic layers and evaporate the dichloromethane under reduced pressure.
-
Add 50 L of ethyl acetate and continue to evaporate under reduced pressure.
-
Add 440 L of ethyl acetate, heat to dissolve, and then treat with activated carbon for decolorization.
-
Filter while hot and then cool the filtrate to 0-5 °C and stir for 2 hours to induce crystallization.
-
Filter the solid and dry under vacuum at 45 °C to yield L-prolinamide.
Synthesis of L-prolinamide (Route B: Carboxyl Activation and Ammonolysis)
Step 1: Formation of L-proline-N-carboxyanhydride [2]
Safety Note: This procedure involves triphosgene, a safer alternative to phosgene gas, but it is still highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a dry 500 ml three-necked flask under a nitrogen atmosphere, suspend L-proline (15 g, 0.13 mol) in 250 ml of dry tetrahydrofuran (THF).
-
Add triphosgene (13.5 g, 0.046 mol) at 20-25 °C.
-
Slowly heat the suspension to 30-40 °C and stir for 70 minutes until the solution becomes clear.
-
Continue stirring at this temperature for another 30 minutes to ensure the formation of L-proline carbamoyl chloride.
-
Concentrate the solution under reduced pressure to remove HCl gas.
-
Cool the reaction mixture to 0 °C and add dry triethylamine (15.5 g, 0.15 mol) dropwise over 30 minutes.
-
Continue stirring at 0-5 °C for 30 minutes. The product is the L-proline-N-carboxyanhydride in THF solution.
Step 2: Ammonolysis to L-prolinamide [3]
-
In a separate flask, prepare a solution of ammonia in an appropriate solvent (e.g., THF, dichloromethane, or aqueous ammonia).
-
Cool the ammonia solution to a suitable temperature (e.g., -20 to 40 °C).
-
Slowly add the solution of L-proline-N-carboxyanhydride from the previous step to the stirred ammonia solution.
-
Stir the reaction mixture for 0.5-2 hours.
-
After the reaction is complete, the L-prolinamide can be isolated by evaporating the solvent and purifying the crude product, typically by crystallization. For instance, a crude product with 95.3% purity was obtained after workup involving extraction and evaporation.[5]
Reduction of L-prolinamide to (S)-pyrrolidin-2-ylmethanamine
Safety Note: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, place a suspension of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Dissolve L-prolinamide in anhydrous THF.
-
Slowly add the L-prolinamide solution to the LiAlH₄ suspension with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture in an ice bath.
-
Work-up: Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄. This procedure is known as the Fieser workup.
-
Stir the resulting granular precipitate for some time, then filter it off and wash thoroughly with ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude (S)-pyrrolidin-2-ylmethanamine can be purified by distillation under reduced pressure. The boiling point is reported as 65 °C at 11 mm Hg.[6]
Mandatory Visualizations
Synthetic Workflow Diagrams
References
- 1. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
- 2. Method for preparing L-prolinamide and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 4. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 5. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]
- 6. (S)-Pyrrolidin-2-ylmethanamine , 98% , 69500-64-7 - CookeChem [cookechem.com]
An In-depth Technical Guide to the Synthesis and Chiral Purity Analysis of (R)-pyrrolidin-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
(R)-pyrrolidin-2-ylmethanamine is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a common synthetic route to (R)-pyrrolidin-2-ylmethanamine and detailed methodologies for the analysis of its chiral purity.
Synthesis of (R)-pyrrolidin-2-ylmethanamine
A prevalent and efficient method for the stereoselective synthesis of (R)-pyrrolidin-2-ylmethanamine involves the reduction of the readily available and optically pure L-prolinamide. This method is favored as the reduction of the amide functionality to an amine with a strong reducing agent like lithium aluminum hydride (LiAlH₄) does not typically affect the stereocenter at the 2-position of the pyrrolidine ring, thus preserving the chiral integrity of the starting material.
Synthetic Pathway
The synthesis initiates with the conversion of L-proline to L-prolinamide, which is then reduced to the target molecule, (R)-pyrrolidin-2-ylmethanamine. The chirality is sourced from L-proline, a naturally occurring amino acid.
Experimental Protocol: Reduction of L-Prolinamide with Lithium Aluminum Hydride
This protocol is based on established procedures for the reduction of amino acid amides.
Materials:
-
L-Prolinamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 molar equivalents relative to L-prolinamide) in anhydrous THF.
-
Addition of L-Prolinamide: A solution of L-prolinamide in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water (Fieser workup).
-
Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with THF or dichloromethane. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude (R)-pyrrolidin-2-ylmethanamine as an oil.
-
Purification (Optional): The crude product can be purified by distillation under reduced pressure. For easier handling and storage, the free base can be converted to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether or dichloromethane) with a solution of HCl in diethyl ether or dioxane. The resulting precipitate is collected by filtration and dried.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | L-Prolinamide | N/A |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Typical Yield | 70-90% | Inferred from similar reductions |
| Enantiomeric Excess (ee) | >98% | The reaction preserves the chirality of the starting material. |
Chiral Purity Analysis
Ensuring the enantiomeric purity of (R)-pyrrolidin-2-ylmethanamine is critical. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. The direct method using a CSP is generally preferred for its simplicity.
2.1.1. Experimental Protocol: Direct Chiral HPLC
This protocol is adapted from methods used for similar chiral amines.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase Column: Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are often effective for this class of compounds.
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol.
-
A small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is often added to the mobile phase to improve peak shape and resolution for basic analytes.
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the (R)-pyrrolidin-2-ylmethanamine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
2.1.2. Quantitative Data for Chiral HPLC
| Parameter | Typical Value/Condition |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |
| Mobile Phase | n-Hexane:Ethanol (e.g., 90:10 v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Expected Resolution (Rs) | > 1.5 |
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive method for the separation and identification of enantiomers. For amines, derivatization is typically required to improve volatility and chromatographic performance.
2.2.1. Experimental Protocol: Chiral GC-MS with Derivatization
Derivatization Agent:
-
A common approach is to use a chiral derivatizing agent such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC) to form diastereomeric amides. Alternatively, an achiral derivatizing agent like trifluoroacetic anhydride (TFAA) can be used, followed by separation on a chiral GC column.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Chiral Capillary Column: A column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-DEX CB).
Procedure:
-
Derivatization: React the (R)-pyrrolidin-2-ylmethanamine sample with the derivatizing agent (e.g., TFAA) in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to facilitate the reaction.
-
Sample Preparation: After the reaction is complete, the reaction mixture is typically washed to remove excess reagents and the organic layer is dried. The sample is then diluted to an appropriate concentration for GC-MS analysis.
-
Injection: Inject a small volume of the derivatized sample into the GC.
-
Separation: The diastereomeric derivatives are separated on the chiral GC column using a suitable temperature program.
-
Detection and Analysis: The separated diastereomers are detected by the mass spectrometer. The enantiomeric excess is determined by comparing the peak areas of the two diastereomers in the chromatogram.
2.2.2. Quantitative Data for Chiral GC-MS
| Parameter | Typical Value/Condition |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Chiral Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Temperature Program | e.g., Start at 100 °C, ramp to 200 °C at 5 °C/min |
| Detection | Mass Spectrometry (Scan or SIM mode) |
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the enantiomeric excess of a chiral amine by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The reaction of the chiral amine with a CDA, such as Mosher's acid chloride, forms diastereomers that exhibit distinct signals in the NMR spectrum.
2.3.1. Experimental Protocol: NMR with Mosher's Acid Derivatization
Chiral Derivatizing Agent:
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acid chloride.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Procedure:
-
Derivatization: React the (R)-pyrrolidin-2-ylmethanamine sample with (R)-Mosher's acid chloride in an NMR tube containing a suitable deuterated solvent (e.g., CDCl₃) and a non-nucleophilic base (e.g., pyridine-d₅) to scavenge the HCl produced.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric amides.
-
Data Analysis: In the ¹H NMR spectrum, the signals of protons close to the newly formed amide bond and the chiral center will be split into two sets of signals, one for each diastereomer. Similarly, in the ¹⁹F NMR spectrum, the trifluoromethyl group will give rise to two distinct signals. The enantiomeric excess is determined by integrating the corresponding signals for the two diastereomers.
2.3.2. Quantitative Data for Chiral NMR
| Parameter | Typical Value/Condition |
| Chiral Derivatizing Agent | (R)-Mosher's acid chloride |
| Solvent | CDCl₃ with a small amount of pyridine-d₅ |
| NMR Nucleus | ¹H or ¹⁹F |
| Expected Observation | Baseline-resolved signals for the two diastereomers |
Conclusion
The synthesis of enantiomerically pure (R)-pyrrolidin-2-ylmethanamine is readily achievable through the reduction of L-prolinamide. The verification of its chiral purity is a critical step that can be reliably performed using a variety of analytical techniques. Chiral HPLC on a polysaccharide-based stationary phase offers a direct and robust method for enantiomeric separation. Chiral GC-MS provides high sensitivity, particularly after derivatization. Chiral NMR spectroscopy, through the formation of diastereomers with a chiral derivatizing agent, offers a convenient method for determining enantiomeric excess without the need for chromatographic separation. The choice of analytical method will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important chiral building block.
References
Spectroscopic Profile of Pyrrolidin-2-ylmethanamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for pyrrolidin-2-ylmethanamine, a key building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound and its close structural analog, 2-(aminomethyl)-1-ethylpyrrolidine, which provides a valuable reference for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, based on the analysis of its structural features and comparison with related compounds.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | m | 1H | H-2 |
| ~2.7 - 2.9 | m | 2H | H-5 |
| ~2.6 - 2.8 | m | 2H | -CH₂NH₂ |
| ~1.6 - 1.9 | m | 4H | H-3, H-4 |
| (broad) | s | 3H | -NH, -NH₂ |
¹³C NMR Data for a Structural Analog: 2-(Aminomethyl)-1-ethylpyrrolidine [1][2]
| Chemical Shift (ppm) | Assignment |
| 62.1 | C-2 |
| 53.9 | C-5 |
| 47.9 | -CH₂- (ethyl) |
| 45.9 | -CH₂NH₂ |
| 28.1 | C-3 |
| 22.4 | C-4 |
| 13.9 | -CH₃ (ethyl) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. As a primary and secondary amine, this compound exhibits characteristic N-H stretching and bending vibrations.[3][4][5][6]
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretch (primary & secondary amine) |
| 2850 - 2960 | Strong | C-H stretch (aliphatic) |
| 1580 - 1650 | Medium | N-H bend (primary amine) |
| 1020 - 1250 | Medium | C-N stretch (aliphatic amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The mass spectrum of this compound is characterized by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][6][7]
Mass Spectrometry Data [5]
| m/z | Relative Intensity | Assignment |
| 100 | Moderate | Molecular Ion [M]⁺ |
| 70 | High | [M - NH₂CH₂]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 68 | Moderate | [C₄H₆N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of neat this compound between two KBr or NaCl plates to form a thin film.
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow and Diagrams
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.
Caption: A generalized workflow for spectroscopic analysis of a chemical compound.
References
- 1. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]
- 4. (2R)-2-Pyrrolidinemethanamine | C5H12N2 | CID 3034041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pyrrolidinemethanamine | C5H12N2 | CID 72032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
Physical and chemical properties of pyrrolidin-2-ylmethanamine
An In-depth Technical Guide to Pyrrolidin-2-ylmethanamine
Introduction
This compound, also known as 2-(aminomethyl)pyrrolidine, is a cyclic secondary amine with the chemical formula C₅H₁₂N₂.[1] It consists of a five-membered saturated pyrrolidine ring substituted at the 2-position with an aminomethyl group.[2] This structure is a common scaffold found in numerous natural products, pharmaceuticals, and synthetic drug candidates, making it a valuable building block for researchers in medicinal chemistry and drug development.[3][4] Its applications include use as an organocatalyst and as a precursor in the synthesis of various drugs, such as the antipsychotics Raclopride and Remoxypride.[3][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and safety information.
Physical and Chemical Properties
The physical and chemical characteristics of this compound and its common forms are summarized below. The data pertains to the free base unless otherwise specified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂ | [1][2][5] |
| Molecular Weight | 100.16 g/mol | [1][2][5] |
| Appearance | Colorless liquid or solid with a weak amine odor.[6] | |
| Boiling Point | 152.9 ± 8.0 °C (at 760 mmHg) | [2][7] |
| 65 °C (at 11 mmHg) for (S)-enantiomer | [5] | |
| Density | 0.9 ± 0.1 g/cm³ | [7] |
| 0.933 g/mL (at 25 °C) for (S)-enantiomer | [5] | |
| pKa | ~10.5 (amine) | [2] |
| 10.68 ± 0.10 (Predicted) for (S)-enantiomer | [5] | |
| Solubility | Low in water (free base); High in water (>100 mg/mL) for hydrochloride salt.[2] Soluble in organic solvents.[6] | |
| Flash Point | 117 °F (for (S)-enantiomer) | [5] |
| Refractive Index (n²⁰/D) | 1.482 (for (S)-enantiomer) | [5] |
Chemical Reactivity and Applications
This compound is a versatile chemical intermediate. As a cyclic amine, it exhibits basic properties typical of dialkyl amines.[8] Its primary and secondary amine groups allow for a wide range of chemical transformations.
-
Organocatalysis: The chiral (S)-enantiomer is used as an organocatalyst, for instance, in the asymmetric α-fluorination of aldehydes.[5]
-
Ligand Synthesis: It serves as a reactant for preparing Schiff base metal complexes, which can be used as ligands in asymmetric synthesis.[5]
-
Pharmaceutical Synthesis: It is a key precursor for various drugs. For example, it reacts with substituted benzoic acids to form compounds like Raclopride and Remoxypride.[3] The pyrrolidine moiety is present in over 20 FDA-approved drugs.[4]
Experimental Protocols
While specific, detailed experimental procedures for property determination were not available in the cited literature, this section outlines the general methodologies for synthesis and characterization.
Synthesis Protocols
Several synthetic routes to this compound have been established. A common industrial method involves the functionalization of a pre-existing pyrrolidine ring.
1. Reductive Amination of Pyrrolidin-2-one: This two-step process is a frequently cited method for synthesizing the target compound.[2]
-
Step 1: Grignard Reaction: Pyrrolidin-2-one is treated with a Grignard reagent like methylmagnesium bromide to form the intermediate, 2-(hydroxymethyl)pyrrolidine.[2]
-
Step 2: Reductive Amination: The intermediate undergoes catalytic hydrogenation in the presence of ammonia. This converts the hydroxyl group to the primary amine, yielding this compound.[2] The resulting free base can then be treated with HCl gas to precipitate the highly water-soluble hydrochloride salt.[2]
Caption: Workflow for the synthesis of this compound.
2. Cyclization of 1,4-Diaminobutane Derivatives: Alternative routes can employ cyclization reactions, such as the Leuckart-Wallach reaction, which involves heating 1,4-diaminobutane with formaldehyde and formic acid to generate the pyrrolidine ring.[2]
Structural Characterization Protocol
The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
General Workflow for Spectroscopic Analysis:
-
Sample Preparation: A small amount of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) for Nuclear Magnetic Resonance (NMR) analysis. For Infrared (IR) spectroscopy, a thin film may be prepared.
-
Data Acquisition:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.[9][10]
-
Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structure.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches for the primary and secondary amines and C-H stretches for the alkyl portions of the molecule.[11]
-
-
Data Interpretation: The obtained spectra are analyzed. For example, in the ¹H NMR spectrum, the number of signals, their chemical shifts, integration values, and splitting patterns are used to deduce the connectivity of protons. The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Structure Confirmation: The combined data from all spectroscopic methods are used to unequivocally confirm the structure of the synthesized compound.
Caption: Logical workflow for spectroscopic analysis.
Safety and Handling
This compound is classified as a corrosive compound.[7] Proper safety precautions are essential during handling and storage.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and appropriate clothing to avoid contact with skin and eyes.[7]
-
Ventilation: Handle the compound in a well-ventilated environment, such as a chemical fume hood, to avoid inhalation of vapors.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from sources of ignition and oxidizing agents.[7]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[12] If inhaled, move the person to fresh air.[12] In case of eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention if irritation or other symptoms persist.[12]
References
- 1. 2-Pyrrolidinemethanamine | C5H12N2 | CID 72032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride () for sale [vulcanchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. (S)-Pyrrolidin-2-ylmethanamine , 98% , 69500-64-7 - CookeChem [cookechem.com]
- 6. biosynce.com [biosynce.com]
- 7. biosynce.com [biosynce.com]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. kishida.co.jp [kishida.co.jp]
Pyrrolidin-2-ylmethanamine: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Scaffold
Abstract
Pyrrolidin-2-ylmethanamine, a chiral cyclic amine, has emerged as a cornerstone in medicinal chemistry, serving as a critical building block in a multitude of clinically significant therapeutic agents. Its rigid, five-membered ring structure, coupled with the primary amine functionality, provides a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide delves into the discovery and historical development of this compound, detailing its synthesis, physicochemical properties, and its pivotal role in the creation of drugs targeting a range of diseases. Detailed experimental protocols for its synthesis and the signaling pathways of key drugs incorporating this moiety are also presented.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design can be attributed to several key features: the saturated, non-planar ring system introduces three-dimensionality, which is crucial for specific interactions with biological targets, and the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The chiral center at the 2-position of this compound allows for stereospecific interactions, a critical factor in modern drug development.
Discovery and History
While a singular, definitive moment of discovery for this compound is not prominently documented in the historical scientific literature, its emergence as a key synthetic intermediate is closely tied to the advancements in the synthesis of chiral amines and their application in medicinal chemistry. Early research into the synthesis of pyrrolidine derivatives laid the groundwork for its eventual isolation and characterization. Patents from the late 1970s describe processes for the preparation of 2-aminomethyl-pyrrolidine, highlighting its utility as an intermediate for pharmacologically active compounds.[2] The true historical significance of this compound lies in its role as a fundamental building block in the development of numerous successful drugs, a testament to its value in constructing molecules with high affinity and selectivity for their biological targets.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in synthesis and drug development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂ | [3] |
| Molecular Weight | 100.16 g/mol | [3] |
| Boiling Point | 152.9 ± 8.0 °C | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| pKa (amine) | ~10.5 (free base) | [4] |
| CAS Number | 57734-57-3 | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| ¹H NMR (Proton NMR) |
| Due to the complexity of overlapping signals and solvent effects, precise chemical shifts can vary. However, general regions for the proton signals can be predicted. The protons on the pyrrolidine ring typically appear in the upfield region (1.5-3.5 ppm). The methylene protons adjacent to the primary amine (CH₂-NH₂) would likely resonate around 2.5-3.0 ppm, while the methine proton at the chiral center (CH) would be in a similar region. The amine protons (NH and NH₂) would appear as broad signals that can exchange with deuterium oxide. |
| ¹³C NMR (Carbon NMR) |
| The carbon atoms of the pyrrolidine ring are expected to resonate in the aliphatic region of the spectrum. The CH₂ carbons of the ring would likely appear between 25 and 50 ppm. The CH carbon at the chiral center would be expected around 50-60 ppm, and the CH₂ carbon attached to the primary amine would be in a similar range. |
| Infrared (IR) Spectroscopy |
| The IR spectrum of this compound would exhibit characteristic peaks for the amine functional groups. A broad absorption in the region of 3200-3500 cm⁻¹ would correspond to the N-H stretching vibrations of both the primary and secondary amines. The N-H bending vibrations would be observed around 1600 cm⁻¹. C-H stretching vibrations from the aliphatic ring structure would be seen just below 3000 cm⁻¹.[5][6] |
| Mass Spectrometry (MS) |
| The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 100. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyrrolidine ring, leading to characteristic fragment ions. |
Key Synthetic Methodologies
Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired stereochemistry and the scale of the synthesis.
Reduction of L-Proline Derivatives
A common and stereospecific method for the synthesis of (S)-pyrrolidin-2-ylmethanamine involves the reduction of L-proline.
Experimental Protocol: Reduction of L-Proline to (S)-Pyrrolidin-2-ylmethanol followed by conversion to (S)-Pyrrolidin-2-ylmethanamine
This is a two-step process. First, the carboxylic acid of L-proline is reduced to an alcohol, and then the alcohol is converted to the amine.
-
Step 1: Synthesis of (S)-Pyrrolidin-2-ylmethanol
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere.
-
A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield (S)-pyrrolidin-2-ylmethanol, which can be purified by distillation.
-
-
Step 2: Conversion of (S)-Pyrrolidin-2-ylmethanol to (S)-Pyrrolidin-2-ylmethanamine
-
The (S)-pyrrolidin-2-ylmethanol is converted to a tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.
-
The resulting tosylate is then subjected to a nucleophilic substitution reaction with sodium azide to introduce the azide functionality.
-
Finally, the azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation to yield (S)-pyrrolidin-2-ylmethanamine.
-
Synthesis from 2-Pyrrolidone
An alternative, non-stereospecific route starts from the readily available 2-pyrrolidone.
Experimental Protocol: Synthesis of 2-Aminomethyl-pyrrolidine from 2-Pyrrolidone [2]
-
N-Benzylation: 2-Pyrrolidone is reacted with a benzylating agent, such as benzyl chloride, in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like xylene to form N-benzyl-2-pyrrolidone.
-
Introduction of the Nitromethylene Group: The N-benzyl-2-pyrrolidone is then treated with a lower alkyl sulfate (e.g., dimethyl sulfate), an alkaline alcoholate, and nitromethane to yield N-benzyl-2-nitromethylene-pyrrolidine.
-
Reduction: The N-benzyl-2-nitromethylene-pyrrolidine is reduced to N-benzyl-2-aminomethyl-pyrrolidine. This can be achieved via catalytic hydrogenation using Raney nickel as a catalyst.
-
Debenzylation: The final step involves the removal of the N-benzyl protecting group, typically through catalytic hydrogenation using a palladium catalyst, to afford 2-aminomethyl-pyrrolidine. The product is then purified by distillation.
Role in Drug Development and Key Examples
The this compound scaffold is a key component in a variety of pharmaceuticals. Its structural features allow for the precise orientation of functional groups, leading to high-potency and selective drugs.
Raclopride: A Dopamine D2 Receptor Antagonist
Raclopride is a selective antagonist of the dopamine D2 receptor and has been used in research as a tool to study the dopaminergic system.[7][8]
Signaling Pathway of Dopamine D2 Receptor Antagonism by Raclopride
References
- 1. mdpi.com [mdpi.com]
- 2. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents [patents.google.com]
- 3. 2-Pyrrolidinemethanamine | C5H12N2 | CID 72032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride () for sale [vulcanchem.com]
- 5. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Quantum Chemical Insights into Pyrrolidin-2-ylmethanamine Transition States: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the quantum chemical studies of transition states involving the pyrrolidin-2-ylmethanamine scaffold, a crucial component in modern drug discovery. While direct computational studies on this compound are nascent, this document synthesizes findings from structurally related pyrrolidine derivatives and proline-catalyzed reactions to provide a comprehensive overview of the theoretical approaches, key data, and mechanistic insights relevant to researchers in the field. The pyrrolidine ring's unique stereochemical and conformational properties, which are pivotal for its biological activity, are explored through the lens of computational chemistry.[1]
Theoretical Background and Computational Methodologies
Quantum chemical calculations are indispensable for elucidating reaction mechanisms and understanding the transient structures that govern chemical reactivity. For pyrrolidine-based systems, Density Functional Theory (DFT) is a widely employed method for locating and characterizing transition states.
Common Computational Protocols
The methodologies outlined below are representative of the computational studies performed on pyrrolidine derivatives and related catalytic processes.
Experimental Protocol: Transition State Optimization and Analysis
-
Initial Geometry Optimization: The ground state geometries of the reactants and products are optimized using a suitable level of theory and basis set, such as B3LYP/6-31G*.[2]
-
Transition State Search: A transition state search is initiated using methods like the Berny algorithm, starting from an estimated geometry of the transition structure.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry. A genuine transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.[2]
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition state connects the correct reactants and products on the potential energy surface.
-
Energy Refinement: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set (e.g., M06-2X/6-311+G(d,p)) to obtain more accurate energy barriers.[3]
-
Solvation Effects: The influence of the solvent is typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
The following diagram illustrates a typical workflow for a computational study of a reaction mechanism.
Quantitative Data from Pyrrolidine-Related Systems
The following tables summarize representative quantitative data from computational studies on reactions involving the pyrrolidine scaffold. This data, while not specific to this compound, provides valuable benchmarks for activation energies and geometric parameters of transition states in similar chemical environments.
Activation Energies in Pyrrolidine Derivative Synthesis
The synthesis of pyrrolidine rings often involves several steps with distinct energy barriers. The table below, adapted from a study on pyrrolidinedione derivative synthesis, highlights the calculated activation energies for key reaction stages.[4]
| Reaction Stage | Catalyst/Conditions | Activation Energy (kJ/mol) | Computational Method |
| Michael Addition | - | 21.7 | DFT |
| Proton Transfer | - | 197.8 | DFT |
| Oxygen Migration | Water-assisted | 142.4 | DFT |
| Cyclization | - | 11.9 | DFT |
| Tautomerization | - | 178.4 | DFT |
Transition State Geometries in Proline-Catalyzed Aldol Reactions
Proline, a pyrrolidine-containing amino acid, is a renowned organocatalyst.[5] Its catalytic cycle proceeds through an enamine intermediate, and the stereoselectivity is determined by the transition state geometry of the C-C bond-forming step.[2][6] The following table presents hypothetical but representative geometric parameters for a chair-like transition state in a proline-catalyzed aldol reaction, based on published models.[2][7]
| Parameter | Description | Value |
| d(Cα-Cβ) | Forming C-C bond length | ~2.2 Å |
| d(O-H) | Hydrogen bond length (carbonyl O to proline COOH) | ~1.8 Å |
| ∠(N-Cα-Cβ) | Angle of nucleophilic attack | ~109° |
| Dihedral(C=C-N-Cα) | Enamine planarity | ~175° |
Mechanistic Pathways and Visualization
The catalytic role of proline and its derivatives is a cornerstone of organocatalysis, with applications in aldol, Mannich, and Michael reactions.[5][6][8] The generally accepted mechanism involves the formation of an enamine intermediate from the reaction of proline with a carbonyl compound.[6] This enamine then acts as the nucleophile.
The diagram below illustrates the key steps in a generic proline-catalyzed reaction, highlighting the formation of the crucial enamine intermediate and the subsequent transition state leading to the product.
Application in Drug Design and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Computational chemistry plays a vital role in the early stages of drug discovery by enabling virtual screening, molecular docking, and the prediction of pharmacokinetic properties.[9][10] Understanding the transition states of reactions involving pyrrolidine derivatives can aid in the rational design of synthetic routes and the prediction of potential metabolic pathways. For instance, molecular dynamics simulations and docking studies are used to predict the binding affinity of pyrrolidine-based compounds to biological targets like acetylcholinesterase.[11]
The logical flow from identifying a target to developing a drug candidate using computational tools is depicted below.
Conclusion and Future Outlook
While the direct quantum chemical study of this compound transition states remains an area ripe for exploration, the extensive research on related pyrrolidine systems provides a robust framework for understanding their reactivity. The computational methodologies and mechanistic insights discussed herein are directly applicable to the study of this and other novel pyrrolidine derivatives. Future work should focus on applying these established theoretical protocols to this compound to elucidate its specific reaction mechanisms, transition state geometries, and energy profiles. Such studies will undoubtedly accelerate the rational design of new synthetic methodologies and the development of novel therapeutics based on this versatile scaffold. Advances in computational methods will continue to enhance the predictive power of these studies, further cementing their role in modern drug discovery.[5]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement - cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Computational chemistry evaluation strategies in early-stage drug discovery - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
Pyrrolidin-2-ylmethanamine stability and storage conditions
An In-Depth Technical Guide on the Stability and Storage of Pyrrolidin-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work.
Chemical Stability
This compound is generally stable under standard ambient conditions.[1] However, as a primary amine, it is susceptible to degradation under certain environmental stresses. Understanding its stability profile is crucial for the development of stable formulations and for ensuring the accuracy of experimental results.
Susceptibility to Degradation
Based on the chemistry of primary amines and related pyrrolidine compounds, this compound is likely susceptible to the following degradation pathways:
-
Oxidation: Amines are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various oxidation products.
-
Reaction with Carbon Dioxide: Primary amines can react with carbon dioxide from the air to form carbamates. This is typically a reversible process but can affect the purity and pH of the substance.
-
Light Sensitivity (Photolysis): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
High Temperatures (Thermolysis): Elevated temperatures can accelerate degradation processes, leading to the formation of impurities.
-
Reaction with Aldehydes and Ketones: The primary amine group can react with aldehydes and ketones to form imines.
Forced Degradation Studies
| Stress Condition | Temperature | Duration | Expected Outcome | Potential Degradants |
| Acid Hydrolysis | 60°C | 24 hours | Likely stable | Minimal degradation expected |
| (0.1 M HCl) | ||||
| Base Hydrolysis | 60°C | 24 hours | Likely stable | Minimal degradation expected |
| (0.1 M NaOH) | ||||
| Oxidation | Room Temp. | 24 hours | Potential for degradation | Oxidized pyrrolidine derivatives, de-aminated products |
| (3% H₂O₂) | ||||
| Thermal Degradation | 80°C | 48 hours | Potential for degradation | Thermally induced rearrangement or decomposition products |
| Photostability | ICH specified | As per guidelines | Potential for degradation | Photolytic cleavage or rearrangement products |
| (Solid & Solution) |
Storage and Handling
Proper storage and handling are critical to maintain the quality and stability of this compound.
Recommended Storage Conditions
The following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] | To minimize thermal degradation. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[4][5] Store under an inert atmosphere (e.g., nitrogen or argon). | To protect from atmospheric moisture and carbon dioxide. |
| Light | Protect from light.[6] | To prevent photolytic degradation. |
| Container | Store in a tightly sealed, non-reactive container (e.g., amber glass).[3] | To prevent contamination and reaction with container material. |
Handling Precautions
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5]
-
Prevent the build-up of electrostatic charge.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Avoid contact with incompatible materials such as strong oxidizing agents.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection is typically used. The detection wavelength should be selected based on the UV spectrum of this compound.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[4]
Forced Degradation Protocol
This protocol outlines the conditions for conducting forced degradation studies.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a transparent vial and heat it in an oven at 80°C for 48 hours.
-
Maintain a control sample at room temperature.
-
After the heating period, allow the sample to cool, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Keep control samples protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
Visualizations
Logical Workflow for Stability Assessment
References
- 1. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Toxicological Profile of Pyrrolidin-2-ylmethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the available toxicological information for pyrrolidin-2-ylmethanamine and related compounds. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety assessment. Direct toxicological data for this compound is limited in publicly available literature. Therefore, this guide also includes data on structurally related compounds, such as N-methyl-2-pyrrolidone (NMP) and pyrrolidine, to provide insights into the potential toxicological profile of the pyrrolidine moiety. The toxicological properties of this compound itself may differ significantly from these related compounds.
Introduction
This compound is a primary amine featuring a pyrrolidine ring. This structural motif is present in numerous biologically active compounds, including natural alkaloids and synthetic pharmaceuticals.[1] A thorough understanding of its toxicological profile is essential for its safe handling and for the development of any potential applications in drug discovery and other fields. This guide summarizes the available data on the acute and potential chronic toxicity, genotoxicity, and local tolerance of this compound and related compounds, and provides an overview of standard experimental protocols for toxicological assessment.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (pyrrolidin-2-yl)methanamine | |
| Molecular Formula | C₅H₁₂N₂ | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| CAS Number | 57734-57-3 |
Toxicological Data
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.
This compound (from SDS):
| Hazard Statement | Classification |
| Flammable liquid and vapour | H226 |
| Causes severe skin burns and eye damage | H314 |
N-Methyl-2-pyrrolidone (NMP) - A Structurally Related Solvent:
| Route of Exposure | Species | LD50/LC50 | Reference |
| Oral | Rat | 4150 mg/kg | [6] |
| Dermal | Rat | > 5000 mg/kg | [6] |
| Inhalation (4h) | Rat | > 5.1 mg/L (aerosol) | [6] |
Skin and Eye Irritation
Based on available safety data, this compound is considered to be corrosive to the skin and eyes.[3][4][5]
Genotoxicity
Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations or cancer. While no specific genotoxicity data for this compound was found, a study on a complex molecule containing a pyrrolidine ring indicated that the ring could be bioactivated to form reactive iminium ion intermediates that may be responsible for genotoxicity.[7]
For the related compound NMP, it is generally not considered to have genotoxic potential in vivo.[8]
Repeated Dose Toxicity
No specific repeated dose toxicity studies for this compound were identified. For NMP, subchronic studies in rats have shown effects on the liver and kidneys at higher doses.[9][10]
Reproductive and Developmental Toxicity
There is no available data on the reproductive and developmental toxicity of this compound. The related compound, NMP, has been shown to cause developmental toxicity in rats, including decreased fetal weights and delayed ossification, at maternally toxic doses.[11][12][13][14][15]
Carcinogenicity
No carcinogenicity studies for this compound were found. Long-term studies on NMP in rats did not show evidence of carcinogenicity.[16]
Experimental Protocols
The following sections describe the general methodologies for key toxicological experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is used to assess the acute oral toxicity of a substance. It involves a stepwise procedure using a limited number of animals.
Methodology:
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study.
-
Main Study: Groups of animals, typically female rats, are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[6][17]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[6]
-
Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.[4]
Acute Oral Toxicity (OECD 420) Workflow.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method uses a reconstructed human epidermis model to assess the skin irritation potential of a substance, reducing the need for animal testing.[5][18][19][20]
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.
-
Test Substance Application: The test substance is applied topically to the tissue surface for a defined period (e.g., 60 minutes).[19]
-
Incubation and Rinsing: The substance is rinsed off, and the tissues are incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is determined using a colorimetric assay (e.g., MTT assay).[20]
-
Endpoint: A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[18][20]
In Vitro Skin Irritation (OECD 439) Workflow.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[16][21][22][23]
Methodology:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.[21]
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).[21]
-
Harvesting: Cells are treated with a metaphase-arresting agent, harvested, and fixed.
-
Slide Preparation and Analysis: Chromosome preparations are stained and analyzed microscopically for structural aberrations.
-
Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. gov.uk [gov.uk]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. siesascs.edu.in [siesascs.edu.in]
- 6. scribd.com [scribd.com]
- 7. oecd.org [oecd.org]
- 8. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 9. 4-Week repeated dose oral toxicity study of N-ethyl-2-pyrrolidone in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. dermatest.com [dermatest.com]
- 20. x-cellr8.com [x-cellr8.com]
- 21. criver.com [criver.com]
- 22. fda.gov [fda.gov]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Application Notes: Protocol for Using Pyrrolidin-2-ylmethanamine Derivatives in Aldol Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for constructing complex molecular architectures found in natural products and pharmaceuticals. The advent of asymmetric organocatalysis has highlighted the utility of small chiral molecules, such as proline and its derivatives, to catalyze these reactions with high stereoselectivity. Pyrrolidin-2-ylmethanamine, a derivative of proline, serves as a versatile chiral building block for the synthesis of highly efficient organocatalysts. While not typically used as a standalone catalyst, its derivatives, particularly prolinamides and diamines, are powerful catalysts for asymmetric aldol condensations. These catalysts operate via an enamine mechanism, mimicking the action of Class I aldolase enzymes, and offer a green, metal-free alternative to traditional methods.
This document provides detailed protocols for the application of catalysts derived from this compound in asymmetric aldol reactions, supported by quantitative data and visual diagrams of the reaction mechanism and experimental workflow.
Catalytic Mechanism: The Enamine Pathway
The catalytic cycle for the pyrrolidine-catalyzed aldol reaction proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with a ketone donor to form an enamine. This enamine then acts as a nucleophile, attacking the aldehyde acceptor. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. The chiral environment provided by the catalyst directs the facial selectivity of the attack, leading to high enantioselectivity.
Caption: General Enamine Catalytic Cycle for Aldol Reaction.
Application Protocol 1: Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derivative
(S)-pyrrolidine-2-carboxamides (L-prolinamides) are highly effective catalysts for direct aldol reactions, often providing superior enantioselectivity compared to L-proline itself.[1] The enhanced activity is attributed to the formation of hydrogen bonds between the amide N-H and/or a terminal hydroxyl group and the aldehyde substrate, which helps to organize the transition state.[1]
Synthesis of Catalyst: (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide
This protocol describes the synthesis of a representative prolinamide catalyst from commercially available (S)-1-Boc-2-(aminomethyl)pyrrolidine.[2]
Step 1: Amide Coupling
-
To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected prolinamide.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected prolinamide from the previous step in DCM.
-
Add trifluoroacetic acid (TFA) (e.g., 4M solution in DCM) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final catalyst, (S)-N-((S)-pyrrolidin-2-ylmethyl)prolinamide.[2]
Experimental Protocol: General Aldol Reaction
The following is a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone using a prolinamide catalyst.
-
To a vial, add the aldehyde (1.0 mmol) and the ketone (which often serves as the solvent, e.g., 2 mL of neat acetone).
-
Add the prolinamide catalyst (e.g., 20 mol%).
-
Cool the mixture to the desired temperature (e.g., -25 °C) and stir vigorously.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
Data Presentation: Performance of Prolinamide Catalysts
The table below summarizes the performance of various L-prolinamide derivatives in the asymmetric aldol reaction between different aldehydes and acetone.[1]
| Entry | Aldehyde | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 20 | -25 | 24 | 82 | >99 |
| 2 | 4-Chlorobenzaldehyde | 20 | -25 | 72 | 65 | 96 |
| 3 | Benzaldehyde | 20 | -25 | 96 | 53 | 92 |
| 4 | Isovaleraldehyde | 20 | -25 | 120 | 47 | 87 |
| 5 | Cyclohexanecarboxaldehyde | 20 | -25 | 120 | 45 | 97 |
| Data sourced from a study using catalyst 3h ((S)-N-((1S,2S)-2-hydroxy-1,2-diphenylethyl)prolinamide) in neat acetone.[1] |
Application Protocol 2: Intramolecular Aldol Reaction (Wieland-Miescher Ketone Synthesis)
Diamine catalysts derived from pyrrolidine are also effective. A notable example is the use of (S)-2-(pyrrolidinylmethyl)pyrrolidine in the intramolecular aldol reaction to synthesize the Wieland-Miescher ketone, a key intermediate in steroid synthesis. The use of a Brønsted acid as a co-catalyst can be crucial and may even invert the enantioselectivity.[3]
Experimental Protocol
-
Dissolve the trione starting material (2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione) in a suitable solvent like DMSO.
-
Add the catalyst, (S)-2-(pyrrolidinylmethyl)pyrrolidine (e.g., 10 mol%).
-
If required, add a Brønsted acid co-catalyst (e.g., TFA).
-
Stir the reaction mixture at room temperature for the specified duration (e.g., 24-48 hours).
-
Monitor the reaction by TLC or GC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to yield the chiral Wieland-Miescher ketone.[3]
Data Presentation: Diamine Catalyst Performance
| Catalyst | Co-catalyst | Yield (%) | ee (%) |
| (S)-2-(pyrrolidinylmethyl)pyrrolidine | None | High | High |
| (S)-2-(pyrrolidinylmethyl)pyrrolidine | TFA | High | High (inversion observed) |
| Qualitative data based on findings that a remarkable inversion of enantioselectivity was observed when a Brønsted acid was used as a co-catalyst.[3] |
General Experimental Workflow
The logical flow for a typical organocatalyzed aldol reaction, from setup to analysis, is outlined below.
Caption: Workflow for Organocatalyzed Aldol Reaction.
References
Application Notes and Protocols: Pyrrolidin-2-ylmethanamine as a Ligand for Metal Catalysts in Cross-Coupling Reactions
For the Attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction
Cross-coupling reactions catalyzed by transition metals, particularly palladium, nickel, and copper, are fundamental tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these catalytic systems is profoundly influenced by the choice of ligand, which modulates the metal center's stability, reactivity, and selectivity. Pyrrolidin-2-ylmethanamine, a chiral bidentate N,N'-donor ligand, possesses a structurally simple yet potent scaffold. The pyrrolidine motif is a privileged structure in numerous pharmaceuticals and natural products. While extensive literature exists on more complex pyrrolidine-derived ligands, specific application data for the parent this compound in major cross-coupling reactions is limited.
This document provides an overview of the potential applications of this compound as a ligand in key cross-coupling reactions. Given the scarcity of direct data, this guide presents generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can serve as a starting point for screening and optimizing conditions with this compound or its derivatives. The included data from related systems with analogous bidentate amine ligands illustrates the expected scope and performance.
General Workflow for Ligand Screening in Cross-Coupling Reactions
The following workflow outlines a general procedure for evaluating a new ligand, such as this compound, in a metal-catalyzed cross-coupling reaction.
Figure 1: General workflow for screening a new ligand in a cross-coupling reaction.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron species and an organohalide. The choice of ligand is crucial for promoting the catalytic cycle, especially for less reactive aryl chlorides.
General Catalytic Cycle
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note
While there is a lack of specific data for this compound in Suzuki-Miyaura coupling, bidentate N,N'-ligands are known to be effective. For instance, N-aryl-2-(dialkylphosphino)imidazoles have shown good to excellent performance in the palladium-catalyzed Suzuki reactions of aryl chlorides[1]. The bidentate nature of this compound could similarly stabilize the palladium center and facilitate the key steps of the catalytic cycle. Screening this ligand with a standard set of conditions is a logical starting point.
Experimental Protocol (General for Ligand Screening)
-
Catalyst Preparation (In Situ): In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).
-
Reaction Setup: To the tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water, 3-5 mL).
-
Reaction: Heat the mixture with stirring at a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Analogous Systems
The following table summarizes data for Suzuki-Miyaura couplings using various N-donor ligands.
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 98 | [2] |
| 2 | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | RT | 97 | [2] |
| 3 | 4-Chloroanisole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 80 | 95 | [3] |
Palladium-Catalyzed Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The ligand influences the regioselectivity and efficiency of the reaction.
General Catalytic Cycle
Figure 3: Generalized catalytic cycle for the Heck cross-coupling reaction.
Application Note
Phosphine-free catalytic systems for the Heck reaction have been developed, sometimes utilizing N-donor ligands or even proceeding under ligand-free conditions in certain cases[4]. A Pd(L-proline)₂ complex has been shown to be an efficient catalyst for Heck reactions in water, highlighting the potential for amino-acid-derived ligands[5]. This compound, as a bidentate amine, could potentially form a stable palladium complex suitable for catalyzing the Heck reaction, particularly with activated aryl halides.
Experimental Protocol (General for Ligand Screening)
-
Catalyst Preparation (In Situ): In a sealed tube or Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).
-
Reaction Setup: Add the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile, 3-5 mL).
-
Reaction: Heat the mixture with stirring at a temperature between 80-140 °C.
-
Monitoring, Work-up, and Purification: Follow the same procedure as described for the Suzuki-Miyaura reaction.
Quantitative Data for Analogous Systems
| Entry | Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | High | [6] |
| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 95 | [6] |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / Imidazole-SPO | NaOAc | Toluene | 110 | 98 | [7] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. The reaction is highly dependent on the ligand, which must facilitate both oxidative addition and reductive elimination.
General Catalytic Cycle
Figure 4: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Note
The Buchwald-Hartwig amination typically employs bulky, electron-rich phosphine ligands. However, N-donor ligands have also been explored. For instance, palladium complexes with indolyl-NNN-type ligands have been synthesized and their catalytic activity in Suzuki reactions investigated[8]. While not a direct example of amination, it shows the compatibility of palladium with N-donor ligand scaffolds. The bidentate nature of this compound could provide the necessary stability to the palladium center to facilitate C-N bond formation, although it may require more forcing conditions compared to state-of-the-art phosphine ligands.
Experimental Protocol (General for Ligand Screening)
-
Catalyst Preparation (In Situ): In a glovebox or under a strictly inert atmosphere, charge a vial or Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-5 mol%).
-
Reaction Setup: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 2-4 mL).
-
Reaction: Seal the vessel and heat the mixture with stirring at a temperature between 80-110 °C.
-
Monitoring, Work-up, and Purification: Follow the same procedure as described for the Suzuki-Miyaura reaction.
Quantitative Data for Analogous Systems
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 99 | [9] |
| 2 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-BuOH | 110 | 95 | [9] |
| 3 | 1-Bromo-4-fluorobenzene | Pyrrolidine | [Pd(crotyl)Cl]₂ / BippyPhos | KOt-Bu | 2% Savie/H₂O | 60 | 91 | [10] |
Nickel and Copper-Catalyzed Cross-Coupling
Nickel and copper catalysts are gaining prominence as more sustainable alternatives to palladium for cross-coupling reactions. Bidentate N-donor ligands are crucial for many of these systems[11][12][13].
Application Note for Nickel Catalysis
Nickel catalysts are particularly effective for cross-coupling reactions involving alkyl electrophiles and for activating less reactive C-O bonds. Bidentate N-ligands like bipyridines and phenanthrolines are commonly used[12]. A study on nickel pincer complexes showed that replacing a dimethylamino group with a pyrrolidino group significantly enhanced catalytic activity in Kumada and Suzuki-Miyaura cross-couplings of non-activated secondary alkyl halides, suggesting that the pyrrolidine motif can be highly beneficial in nickel catalysis[11]. This provides a strong rationale for exploring this compound as a ligand in nickel-catalyzed systems.
Application Note for Copper Catalysis
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, often utilize diamine ligands to facilitate the reaction under milder conditions than the classical protocols[13]. For example, L-proline has been shown to be an effective ligand for the copper-catalyzed coupling of aryl halides with various amines[14]. The structural similarity of this compound to proline suggests its potential as a ligand in copper-catalyzed C-N and C-O bond formation.
This compound represents a readily accessible, chiral bidentate N,N'-ligand with potential applications in metal-catalyzed cross-coupling reactions. While specific, detailed protocols and performance data for this particular ligand are not widely reported in the literature, the general importance of the pyrrolidine scaffold and bidentate amine ligands in palladium, nickel, and copper catalysis is well-established. The protocols and data provided herein for analogous systems offer a solid foundation for researchers to begin exploring the catalytic potential of this compound in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and other cross-coupling reactions. Systematic screening of reaction conditions, including metal precursor, base, solvent, and temperature, will be key to unlocking the utility of this fundamental chiral ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrrolidin-2-ylmethanamine in Michael Addition Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrrolidin-2-ylmethanamine and its derivatives as organocatalysts in asymmetric Michael addition reactions. These reactions are fundamental for the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of chiral molecules for pharmaceutical and research purposes.
Introduction
Pyrrolidine-2-ylmethanamine and its analogues have emerged as powerful chiral organocatalysts for asymmetric Michael additions. The core structure, featuring a pyrrolidine ring and a primary amine, enables the formation of nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes). This activation strategy facilitates the enantioselective conjugate addition to various Michael acceptors, such as nitroolefins and enones. The stereochemical outcome of the reaction is directed by the chiral environment of the catalyst.
Derivatives of this compound are often employed to enhance stereoselectivity and catalytic activity. These modifications can include the introduction of bulky substituents to create a more defined chiral pocket or the addition of functional groups capable of hydrogen bonding to further activate the Michael acceptor.
Catalytic Mechanism: Enamine Catalysis
The catalytic cycle of a this compound-catalyzed Michael addition proceeds through the formation of a chiral enamine intermediate.
Caption: Catalytic cycle of the Michael addition reaction.
The key steps are:
-
Enamine Formation: The primary amine of the catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate.
-
Michael Addition: The enamine attacks the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the chiral product and regenerate the organocatalyst, which can then enter a new catalytic cycle.
Experimental Protocols
The following are general protocols for performing Michael addition reactions using this compound or its derivatives as organocatalysts. These protocols are based on established methodologies and should be optimized for specific substrates and catalysts.[1]
3.1. General Protocol for the Michael Addition of Aldehydes to Nitroolefins
This protocol describes a typical procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a pyrrolidine-2-ylmethanamine derivative.
Materials:
-
(S)-Pyrrolidin-2-ylmethanamine or a suitable derivative (e.g., a prolinamide derivative)
-
Aldehyde (Michael donor)
-
Nitroolefin (Michael acceptor)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or Chloroform)
-
Acidic additive (optional, e.g., benzoic acid)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the this compound-based organocatalyst (typically 10-20 mol%).
-
Add the anhydrous solvent (e.g., 2 mL of CH₂Cl₂).[2]
-
Add the aldehyde (typically 2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the nitroolefin (1.0 equivalent) to the reaction mixture.
-
If required, add an acidic co-catalyst (e.g., benzoic acid, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HPLC for enantiomeric excess determination).
3.2. General Protocol for the Michael Addition of Ketones to Nitroolefins
This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin.
Materials:
-
(S)-Pyrrolidin-2-ylmethanamine or a suitable derivative
-
Ketone (Michael donor, e.g., cyclohexanone)
-
Nitroolefin (Michael acceptor, e.g., β-nitrostyrene)
-
Solvent (e.g., Toluene, Chloroform, or water)
-
Acidic additive (optional, e.g., acetic acid)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve the nitroolefin (1.0 equivalent) and the this compound-based organocatalyst (typically 10 mol%) in the chosen solvent.
-
Add the ketone (typically 5-10 equivalents).[1]
-
If necessary, add an acidic co-catalyst.
-
Stir the mixture vigorously at the specified temperature (e.g., room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Data Presentation
The following tables summarize quantitative data from various studies on Michael addition reactions catalyzed by this compound derivatives.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Entry | Aldehyde (Donor) | Nitroolefin (Acceptor) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | OC1 (10) | CH₂Cl₂ | 7 | 99 | 78:22 | 68 | [2] |
| 2 | Propanal | trans-β-Nitrostyrene | a (20) | Toluene | 24 | 95 | 95:5 | 97 | [3] |
| 3 | Isovaleraldehyde | trans-β-Nitrostyrene | b (10) | CH₂Cl₂ | 48 | 85 | 80:20 | 94 | [4] |
| 4 | Butanal | (E)-Nitropent-1-ene | c (20) | Neat | 72 | 91 | 92:8 | 90 |[5] |
Catalysts are derivatives of this compound. a, b, c represent specific catalyst structures described in the cited literature.
Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins
| Entry | Ketone (Donor) | Nitroolefin (Acceptor) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Cyclohexanone | trans-β-Nitrostyrene | d (10) | Toluene | 24 | 99 | 98:2 | 99 | [3] |
| 2 | Acetone | trans-β-Nitrostyrene | e (20) | Brine | 48 | 75 | - | 85 | [6] |
| 3 | Cyclopentanone | 2-(2-Nitrovinyl)furan | d (10) | Toluene | 36 | 96 | 95:5 | 98 | [3] |
| 4 | Cyclohexanone | (E)-1-Nitro-2-(p-tolyl)ethene | f (10) | Water | 12 | 95 | 96:4 | 95 |[7] |
Catalysts are derivatives of this compound. d, e, f represent specific catalyst structures described in the cited literature.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an organocatalytic Michael addition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 3. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Pyrrolidin-2-ylmethanamine Catalyzed Asymmetric Synthesis of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of various heterocyclic compounds utilizing catalysts derived from pyrrolidin-2-ylmethanamine. The methodologies outlined herein offer efficient and highly stereoselective routes to valuable chiral building blocks for drug discovery and development.
Introduction
(S)-Pyrrolidin-2-ylmethanamine and its derivatives, such as diarylprolinol silyl ethers, have emerged as powerful organocatalysts in asymmetric synthesis. These catalysts operate through the formation of chiral enamines or iminium ions with carbonyl compounds, enabling highly enantioselective carbon-carbon and carbon-heteroatom bond formations. This approach provides access to a diverse range of complex heterocyclic structures, which are prevalent in pharmaceuticals and natural products. This document details the application of these catalysts in the synthesis of functionalized pyrrolidines, spiro[pyrrolidin-3,2'-oxindole] derivatives, and substituted pyrans.
Asymmetric Synthesis of Functionalized Pyrrolidines via Michael Addition
The conjugate addition of aldehydes to nitroalkenes, catalyzed by this compound derivatives, provides a powerful method for the enantioselective synthesis of highly functionalized pyrrolidines. The reaction proceeds through an enamine intermediate, which attacks the nitroalkene with high stereocontrol.
Experimental Protocol: (S)-1-((S)-Pyrrolidin-2-yl)methyl)pyrrolidine Catalyzed Michael Addition
This protocol is adapted from the work of Ramapanicker and coworkers (2019) on the Michael addition of aldehydes to β-nitroalkenes.[1]
Materials:
-
(S)-1-((S)-Pyrrolidin-2-yl)methyl)pyrrolidine catalyst
-
Substituted β-nitrostyrene
-
Aldehyde (e.g., propanal, butanal, isovaleraldehyde)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted β-nitrostyrene (0.5 mmol) in the chosen solvent (1.0 mL) at room temperature, add the (S)-1-((S)-Pyrrolidin-2-yl)methyl)pyrrolidine catalyst (10 mol%, 0.05 mmol).
-
Add the aldehyde (2.0 mmol, 4.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 24-72 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired functionalized pyrrolidine precursor.
Data Presentation
| Entry | Aldehyde | Nitroalkene (Substituent) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | H | 24 | 95 | 95:5 | 98 |
| 2 | Butanal | H | 36 | 92 | 94:6 | 97 |
| 3 | Isovaleraldehyde | H | 48 | 90 | 93:7 | 96 |
| 4 | Propanal | 4-Cl | 30 | 96 | 96:4 | 99 |
| 5 | Propanal | 4-Me | 28 | 94 | 95:5 | 97 |
| 6 | Propanal | 2-Cl | 48 | 88 | 92:8 | 95 |
Table 1: Asymmetric Michael addition of various aldehydes to substituted β-nitrostyrenes.
Reaction Workflow
Caption: Experimental workflow for the asymmetric Michael addition.
Asymmetric Synthesis of Spiro[pyrrolidin-3,2'-oxindole] Derivatives
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful tool for the synthesis of spiro[pyrrolidin-3,2'-oxindole] scaffolds. This compound-derived catalysts can facilitate the in-situ generation of the azomethine ylide from an isatin derivative and an amino acid, followed by a highly stereoselective cycloaddition.
Experimental Protocol: Proline-Catalyzed [3+2] Cycloaddition
This protocol is a general representation of the synthesis of spirooxindole derivatives.
Materials:
-
Isatin derivative
-
(S)-Proline (as a precursor to the catalyst system)
-
α,β-Unsaturated carbonyl compound (dipolarophile)
-
Solvent (e.g., Ethanol)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
To a round-bottom flask, add the isatin derivative (1.0 mmol), (S)-proline (1.0 mmol), and the α,β-unsaturated carbonyl compound (1.0 mmol).
-
Add the solvent (e.g., ethanol, 5 mL) to the mixture.
-
Heat the reaction mixture to reflux and stir for the time indicated in Table 2 (typically 6-12 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Data Presentation
| Entry | Isatin (Substituent) | Dipolarophile | Time (h) | Yield (%) | dr | ee (%) |
| 1 | H | (E)-Chalcone | 8 | 85 | >99:1 | 96 |
| 2 | 5-Br | (E)-Chalcone | 10 | 88 | >99:1 | 97 |
| 3 | 5-NO₂ | (E)-Chalcone | 12 | 75 | >99:1 | 94 |
| 4 | H | Methyl cinnamate | 6 | 90 | 98:2 | 95 |
| 5 | H | N-Phenylmaleimide | 7 | 92 | >99:1 | 98 |
Table 2: Asymmetric synthesis of spiro[pyrrolidin-3,2'-oxindole] derivatives.
Catalytic Cycle
Caption: Catalytic cycle for spirooxindole synthesis.
Asymmetric Synthesis of Substituted Pyrans
Diarylprolinol silyl ethers, derivatives of (S)-pyrrolidin-2-ylmethanol, are highly effective catalysts for the asymmetric synthesis of substituted pyran derivatives through a domino Michael-hemiacetalization reaction.
Experimental Protocol: Diarylprolinol Silyl Ether Catalyzed Domino Reaction
This protocol is based on the synthesis of functionalized dihydropyrans.[2]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
α,β-Unsaturated aldehyde
-
Nitroalkene derivative
-
Solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vial, dissolve the nitroalkene derivative (0.2 mmol) and the diarylprolinol silyl ether catalyst (20 mol%, 0.04 mmol) in the solvent (0.5 mL) at the specified temperature (see Table 3).
-
Add the α,β-unsaturated aldehyde (0.4 mmol, 2.0 equivalents) to the solution.
-
Stir the reaction mixture for the time indicated in Table 3 (typically 12-48 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent mixture (e.g., ethyl acetate/hexane) to isolate the substituted pyran product.
Data Presentation
| Entry | α,β-Unsaturated Aldehyde | Nitroalkene | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | (E)-Nitrostyrene | 25 | 24 | 85 | 95:5 | 98 |
| 2 | Crotonaldehyde | (E)-Nitrostyrene | 0 | 48 | 78 | 92:8 | 96 |
| 3 | Cinnamaldehyde | 1-Nitropropene | 25 | 36 | 82 | 90:10 | 95 |
| 4 | Cinnamaldehyde | 2-Nitro-1-phenylethan-1-ol | 25 | 12 | 92 | >99:1 | 99 |
Table 3: Asymmetric synthesis of substituted pyrans.
Logical Relationship of the Domino Reaction
Caption: Logical steps in the domino reaction for pyran synthesis.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrrolidin-2-ylmethanamine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidin-2-ylmethanamine, a chiral amine available in both (R) and (S) enantiomeric forms, serves as an effective chiral resolving agent for the separation of racemic carboxylic acids. This classical resolution technique relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.[1][2] The ability to isolate single enantiomers is critical in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. These application notes provide detailed protocols for the use of this compound in chiral resolution and subsequent analysis.
Principle of Chiral Resolution
The fundamental principle behind this application is the reaction of a racemic mixture of a chiral carboxylic acid with a single enantiomer of this compound. This acid-base reaction forms a pair of diastereomeric salts.
-
(R,S)-Acid + (S)-Amine → (R)-Acid-(S)-Amine Salt + (S)-Acid-(S)-Amine Salt
Diastereomers possess different physical properties, most notably solubility in a given solvent system.[2] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, while the other remains in solution. The crystallized salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a strong acid or base regenerates the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and reused.
Applications
This method is particularly suitable for the resolution of chiral carboxylic acids, a common functional group in many active pharmaceutical ingredients (APIs). A prominent class of compounds that can be resolved using this technique is the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, flurbiprofen, and loxoprofen.[3] The separation of their enantiomers is of significant pharmacological interest, as the (S)-enantiomer is typically responsible for the therapeutic activity, while the (R)-enantiomer is often less active or contributes to side effects.
Data Presentation
| Racemic Carboxylic Acid | Chiral Derivatizing Agent | Chromatographic Resolution (Rs) |
| Ibuprofen (IBP) | (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) | > 1.5 |
| Flurbiprofen (FLP) | (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) | > 1.5 |
| Loxoprofen (LOP) | (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) | > 1.5 |
| Table adapted from data on diastereomer separation for analytical purposes.[3] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic Ibuprofen
This protocol is an adapted method for the preparative resolution of racemic ibuprofen using (S)-pyrrolidin-2-ylmethanamine. Optimization of solvent systems and crystallization conditions may be required.
Materials:
-
Racemic Ibuprofen
-
(S)-pyrrolidin-2-ylmethanamine
-
Methanol
-
Ethyl Acetate
-
Diethyl Ether
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or meter
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of a 1:1 mixture of methanol and ethyl acetate.
-
In a separate flask, dissolve a stoichiometric equivalent (0.5 eq) of (S)-pyrrolidin-2-ylmethanamine in 50 mL of ethyl acetate.
-
Slowly add the amine solution to the ibuprofen solution with gentle stirring at room temperature.
-
Stir the mixture for 30-60 minutes.
-
-
Fractional Crystallization:
-
Allow the solution to stand at room temperature. If no crystals form, slowly add a non-polar solvent like diethyl ether until turbidity is observed.
-
Cool the flask in an ice bath for 1-2 hours to promote crystallization. For enhanced efficiency, scratching the inside of the flask with a glass rod can initiate crystal formation.
-
The less soluble diastereomeric salt will precipitate out of the solution.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C).
-
-
Liberation of the Enriched Ibuprofen:
-
Dissolve the dried diastereomeric salt in a minimal amount of water.
-
Acidify the solution to approximately pH 1-2 with 2M HCl. This will protonate the carboxylate of ibuprofen, causing it to precipitate.
-
Extract the aqueous solution three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
-
-
Recovery of the Resolving Agent:
-
The acidic aqueous layer from step 4 contains the protonated (S)-pyrrolidin-2-ylmethanamine.
-
Basify this aqueous layer to pH 12-13 with 2M NaOH.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to recover the chiral amine.
-
Protocol 2: Determination of Enantiomeric Excess (ee) by LC-MS/MS after Derivatization
This protocol is adapted from an analytical method for determining the enantiomeric composition of chiral carboxylic acids.[3]
Materials:
-
Enriched Ibuprofen sample from Protocol 1
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP)
-
Triphenylphosphine (PPh₃)
-
2,2'-Dipyridyl disulfide
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic Acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Derivatization:
-
In a small vial, dissolve a small amount (approx. 1 mg) of the resolved ibuprofen sample in acetonitrile.
-
Add a solution of PMP, triphenylphosphine, and 2,2'-dipyridyl disulfide in acetonitrile.
-
Allow the reaction to proceed at room temperature for 90 minutes.[3]
-
Dry the reaction mixture under a gentle stream of nitrogen.
-
Redissolve the residue in a water/acetonitrile mixture for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Monitor the elution of the two diastereomeric amides using Multiple Reaction Monitoring (MRM) in the mass spectrometer.
-
The ratio of the peak areas for the two diastereomers corresponds to the enantiomeric ratio of the ibuprofen sample.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
-
Visualizations
Caption: General workflow for chiral resolution using diastereomeric salt formation.
Caption: Logical relationship in diastereomeric salt formation.
References
Application Notes and Protocols: The Role of Pyrrolidin-2-ylmethanamine and its Derivatives in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidin-2-ylmethanamine and its derivatives are invaluable chiral building blocks in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a prevalent structural motif found in numerous natural products and FDA-approved drugs, prized for its ability to introduce conformational rigidity, stereochemical complexity, and favorable physicochemical properties, such as enhanced aqueous solubility.[1] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates utilizing this compound and related pyrrolidine-based starting materials.
Synthesis of Benzamide Antipsychotic Intermediates: Raclopride and Remoxypride Analogues
(S)-Pyrrolidin-2-ylmethanamine derivatives are crucial for the synthesis of substituted benzamide antipsychotics that act as dopamine D2 receptor antagonists. Raclopride and Remoxypride are prominent examples.[2][3]
Synthetic Pathway Overview
The general synthetic approach involves the acylation of a substituted this compound with a benzoic acid derivative. The benzoic acid is typically activated as an acid chloride to facilitate the amide bond formation.
Caption: General synthesis of benzamide pharmaceutical intermediates.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-((1-ethylpyrrolidin-2-yl)methyl)-3,5-dichloro-2,6-dimethoxybenzamide (Raclopride Analogue)
This protocol details the synthesis of a close structural analogue of Raclopride.
-
Step 1: Activation of 3,5-dichloro-2,6-dimethoxybenzoic acid
-
To 11.9 g (0.047 mol) of 3,5-dichloro-2,6-dimethoxybenzoic acid, add 20 ml of thionyl chloride.
-
Heat the mixture on a steam bath for 30 minutes.
-
Add 50 ml of toluene to the solution.
-
Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the acid chloride.
-
-
Step 2: Amide Coupling
-
Dissolve the residue from Step 1 in 50 ml of dry ethyl ether.
-
In a separate flask, dissolve 6.0 g (0.047 mol) of (S)-2-(aminomethyl)-1-ethylpyrrolidine in 50 ml of ethyl ether.
-
Add the solution of the acid chloride dropwise to the stirred solution of the pyrrolidine derivative.
-
After 30 minutes at room temperature, add 300 ml of water while stirring.
-
Separate the aqueous layer and basify with sodium hydroxide solution, added dropwise while cooling in an ice bath.
-
Collect the precipitate and wash with water.
-
| Parameter | Value | Reference |
| Yield | 9.0 g | [4] |
| Melting Point | 120-121 °C | [4] |
Protocol 2: Synthesis of (S)-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide (Remoxypride)
This protocol outlines the synthesis of Remoxypride.
-
Step 1: Preparation of 3-bromo-2,6-dimethoxybenzoyl chloride
-
This intermediate is prepared from 3-bromo-2,6-dimethoxybenzoic acid and thionyl chloride, similar to the procedure for the Raclopride analogue. The synthesis of 3-bromo-2,6-dimethoxybenzoic acid can be achieved by bromination of 2,6-dimethoxybenzoic acid.
-
-
Step 2: Amide Coupling
-
The coupling of 3-bromo-2,6-dimethoxybenzoyl chloride with (S)-2-(aminomethyl)-1-ethylpyrrolidine is performed following a similar procedure to that described for the Raclopride analogue.
-
| Parameter | Value | Reference |
| Melting Point (HCl salt) | 164-165 °C | [5] |
| Melting Point (free base) | 133-134 °C | [5] |
Synthesis of Vildagliptin Intermediate
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin. This intermediate is synthesized from L-proline.
Synthetic Pathway Overview
The synthesis involves the N-acylation of L-proline, followed by conversion of the carboxylic acid to a nitrile via an amide intermediate.
Caption: Synthesis of Vildagliptin via a pyrrolidine intermediate.
Experimental Protocols
Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Step 1: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), add chloroacetyl chloride (19.7 ml, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature, dilute with water (20 mL), and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL), and separate the organic layer.
-
Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and concentrate under vacuum.
-
Crystallize the crude product from diisopropyl ether to afford the product.
-
-
Step 2: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
To a solution of the carboxylic acid from Step 1 (10.0 g, 0.052 mol) in dichloromethane (200 mL), slowly add a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane at 10-15 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for 1 hour.
-
Filter the reaction mixture and wash the residue with DCM.
-
Concentrate the filtrate and purify the crude residue by crystallization.
-
-
Step 3: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
To a suspension of the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5-10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum.
-
| Parameter | Value | Reference |
| Overall Yield (from L-proline) | ~55% | [6] |
| Melting Point | 50-56 °C | [6] |
Protocol 4: Synthesis of Vildagliptin
-
Condensation Reaction
-
The intermediate (2S)-1-(2-chloroacetyl)-2-pyrrolidinecarbonitrile is reacted with 3-amino-1-adamantanol in a suitable solvent.
-
Potassium carbonate is used as an acid-binding agent and potassium iodide acts as a catalyst.[7]
-
The reaction is a nucleophilic substitution to yield Vildagliptin.
-
| Parameter | Value | Reference |
| Yield | 50% (from intermediate 6) | [8] |
Synthesis of Antiviral Intermediates: Asunaprevir Precursor
Pyrrolidine derivatives, particularly those derived from 4-hydroxyproline, are key starting materials for the synthesis of antiviral agents targeting the hepatitis C virus (HCV) NS3 protease.
Synthetic Pathway Overview
The synthesis of an Asunaprevir precursor involves a Williamson ether synthesis to couple a 4-hydroxyproline derivative with a substituted isoquinoline.
Caption: Key Williamson ether synthesis step for an Asunaprevir precursor.
Experimental Protocol
Protocol 5: Williamson Ether Synthesis of Asunaprevir Precursor
-
Reaction Setup
-
The reaction involves the coupling of 1-chloroisoquinoline with a suitable 4-hydroxyproline derivative.
-
Potassium tert-butoxide is used as the base to deprotonate the hydroxyl group of the proline derivative, forming an alkoxide.
-
The alkoxide then acts as a nucleophile, displacing the chloride from the 1-chloroisoquinoline to form the ether linkage.[3]
-
-
General Procedure
-
To a solution of the 4-hydroxyproline derivative in a suitable aprotic solvent (e.g., THF, DMF), add potassium tert-butoxide at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the mixture for a period to allow for the formation of the alkoxide.
-
Add the 1-chloroisoquinoline to the reaction mixture.
-
The reaction may be stirred at room temperature or heated to drive the reaction to completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.
-
Conclusion
This compound and its derivatives are indispensable chiral synthons in the pharmaceutical industry. The protocols outlined in this document demonstrate their application in the synthesis of diverse and important pharmaceutical intermediates. The ability to introduce specific stereochemistry and desirable physicochemical properties makes the pyrrolidine motif a continued focus of research and development in medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrolidin-2-ylmethanamine Mediated Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of pyrrolidin-2-ylmethanamine and its derivatives as organocatalysts in asymmetric Mannich reactions. This class of chiral diamines has proven effective in facilitating the stereoselective formation of β-amino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Introduction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. In the context of asymmetric synthesis, organocatalysis has emerged as a powerful tool, and chiral pyrrolidine derivatives, such as this compound, are effective catalysts. These catalysts operate via the formation of a chiral enamine intermediate from a ketone or aldehyde donor, which then reacts with an imine electrophile in a stereocontrolled manner. The resulting β-amino carbonyl products are obtained with high levels of enantioselectivity and diastereoselectivity.
This document focuses on the application of (S)-1-(2-pyrrolidinylmethyl)pyrrolidine, a readily available derivative of this compound, in the asymmetric Mannich reaction between cyclic ketimines and unmodified aldehydes.
Data Presentation
The following table summarizes the quantitative data for the asymmetric Mannich reaction of a cyclic ketimine with various aldehydes, catalyzed by (S)-1-(2-pyrrolidinylmethyl)pyrrolidine.
| Entry | Aldehyde (R) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |
| 1 | C₆H₅ | 24 | 95 | >99:1 | 99 |
| 2 | 4-NO₂C₆H₄ | 12 | 98 | >99:1 | 99 |
| 3 | 4-MeOC₆H₄ | 48 | 92 | >99:1 | 99 |
| 4 | 2-Thienyl | 24 | 90 | >99:1 | 98 |
| 5 | (E)-C₆H₅CH=CH | 48 | 85 | >99:1 | 97 |
| 6 | i-Pr | 72 | 70 | 98:2 | 96 |
| 7 | n-Pr | 72 | 75 | 97:3 | 97 |
Experimental Protocols
General Protocol for the Asymmetric Mannich Reaction of a Cyclic Ketimine with Aldehydes Catalyzed by (S)-1-(2-pyrrolidinylmethyl)pyrrolidine
This protocol outlines the general procedure for the enantioselective Mannich reaction between a cyclic ketimine and an unmodified aldehyde.
Materials:
-
(S)-1-(2-pyrrolidinylmethyl)pyrrolidine (20 mol%)
-
Cyclic Ketimine (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
Anhydrous Solvent (e.g., Dichloromethane (CH₂Cl₂))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Reagents for work-up and purification (e.g., saturated aqueous NH₄Cl, anhydrous MgSO₄, silica gel for column chromatography)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the cyclic ketimine (1.0 equiv) and the aldehyde (1.5 equiv).
-
Add anhydrous dichloromethane as the solvent.
-
Add (S)-1-(2-pyrrolidinylmethyl)pyrrolidine (20 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino carbonyl compound.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Catalytic Cycle of the this compound Mediated Mannich Reaction
Caption: Catalytic cycle of the Mannich reaction.
Experimental Workflow for the Asymmetric Mannich Reaction
Caption: Experimental workflow diagram.
Application Notes: Pyrrolidin-2-ylmethanamine as a Versatile Scaffold for Novel Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidin-2-ylmethanamine and its derivatives have emerged as privileged structural motifs in the design of novel organocatalysts.[1] The inherent chirality of the pyrrolidine ring, derived from readily available chiral pool sources like proline, combined with the versatile functionalization of the primary amine, allows for the creation of a diverse range of catalysts for asymmetric synthesis.[2] These catalysts have demonstrated remarkable efficacy in promoting a variety of enantioselective transformations, making them valuable tools in synthetic organic chemistry and drug development.[2][3] This document provides a detailed overview of the applications of these organocatalysts, including quantitative data on their performance and detailed experimental protocols.
The core structure of this compound offers several advantages for catalyst design. The secondary amine within the pyrrolidine ring can activate substrates through the formation of enamine or iminium ion intermediates, while the exocyclic primary amine can be readily modified to introduce additional functionalities, such as hydrogen-bond donors or bulky steric groups, to control the stereochemical outcome of the reaction.[1] This modularity allows for the fine-tuning of the catalyst's reactivity and selectivity for specific applications.
Applications in Asymmetric Catalysis
Organocatalysts derived from this compound have been successfully employed in a wide array of asymmetric reactions, including:
-
Michael Additions: These catalysts effectively promote the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds and nitroolefins, leading to the formation of chiral γ-nitroketones and other valuable building blocks with high enantioselectivity.[1][4]
-
Aldol Reactions: Prolinamide derivatives of this compound have shown excellent performance in direct asymmetric aldol reactions, providing access to chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.[3][5]
-
Mannich Reactions: The formation of chiral β-amino carbonyl compounds through the Mannich reaction is another area where these organocatalysts have proven to be highly effective.
-
Cycloaddition Reactions: this compound-based catalysts have been utilized in asymmetric [3+2] cycloaddition reactions of azomethine ylides, offering a direct route to the synthesis of complex pyrrolidine derivatives.[6]
The versatility of this catalyst scaffold makes it a powerful tool for the construction of complex chiral molecules with high stereocontrol.
Data Presentation
The following tables summarize the performance of various organocatalysts derived from this compound and related structures in asymmetric Michael additions and aldol reactions.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| OC1 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | rt | 7 | 99 | 70:30 | 68 |
| OC2 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | rt | 7 | 95 | 78:22 | 68 |
| OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
Data sourced from a study on new pyrrolidine-based organocatalysts.[4]
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst | Ketone | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 22 | Cyclohexanone | 4-Nitrobenzaldehyde | Petroleum Ether | rt | 24 | 95 | 95:5 | 99 |
| 25 | Cyclohexanone | 4-Nitrobenzaldehyde | Brine | rt | 24 | 98 | 97:3 | 99 |
| 25 | Acetone | 4-Nitrobenzaldehyde | Brine | rt | 48 | 90 | - | 85 |
Data sourced from a study on novel organocatalysts combining prolinamides with a 2-pyrrolidinone scaffold.[5]
Experimental Protocols
Protocol 1: Synthesis of a Chiral Pyrrolidine-Based Organocatalyst (OC1)
This protocol describes the synthesis of a representative pyrrolidine-based organocatalyst with a bulky substituent at the C2 position, starting from a chiral homoallylic amine.[4]
Materials:
-
Chiral homoallylic amine (e.g., (R)-N-benzyl-1-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)but-3-en-1-amine)
-
Zirconocene hydrochloride (Schwartz's reagent)
-
Iodine
-
Palladium(II) hydroxide on carbon (Pd(OH)₂/C)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrozirconation: To a solution of the chiral homoallylic amine (1.0 equiv) in anhydrous DCM at room temperature, add zirconocene hydrochloride (1.2 equiv) in one portion. Stir the mixture for 1 hour.
-
Iodination: Cool the reaction mixture to 0 °C and add a solution of iodine (1.2 equiv) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous layer with DCM (3 x). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the cyclized product.
-
Deprotection: Dissolve the purified product in MeOH and add Pd(OH)₂/C (10 mol%). Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.
-
Final Purification: Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the desired organocatalyst (OC1).[4]
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol details the use of a synthesized pyrrolidine-based organocatalyst in an asymmetric Michael addition reaction.[4]
Materials:
-
Organocatalyst (e.g., OC4)
-
3-Phenylpropionaldehyde
-
trans-β-Nitrostyrene
-
Methylcyclohexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a vial charged with the organocatalyst (10 mol%), add methylcyclohexane (2 mL).
-
Addition of Reactants: Add 3-phenylpropionaldehyde (0.4 mmol, 2.0 equiv) followed by trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 24 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate). Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.[4]
Visualizations
Caption: General workflow for the synthesis of a this compound derived organocatalyst and its application in an asymmetric Michael addition.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 4. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Immobilization of Pyrrolidin-2-ylmethanamine on Solid Supports for Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolidine-2-ylmethanamine and its derivatives are powerful organocatalysts widely employed in asymmetric synthesis to produce chiral molecules, which are crucial building blocks in the pharmaceutical industry. The immobilization of these catalysts on solid supports transforms them from homogeneous to heterogeneous systems. This heterogenization offers significant advantages, including simplified catalyst-product separation, enhanced catalyst stability, and the potential for catalyst recycling, thereby promoting greener and more cost-effective chemical processes.[1][2][3][4] This document provides detailed protocols for the immobilization of pyrrolidin-2-ylmethanamine derivatives on common solid supports and their application in key catalytic reactions.
Immobilization Strategies
The choice of solid support and immobilization technique is critical as it can significantly influence the catalyst's activity, selectivity, and recyclability.[2][5] Common supports include inorganic materials like silica gel and organic polymers such as polystyrene resins.[1][5] Immobilization can be achieved through several methods, including covalent bonding, ionic bonding, and physisorption (non-covalent interactions).[2] Covalent attachment is often preferred due to its robustness, which minimizes catalyst leaching.[2]
Data Presentation: Performance of Immobilized Catalysts
The following tables summarize the performance of various immobilized pyrrolidine-based catalysts in asymmetric reactions.
Table 1: Asymmetric Aldol Reaction
| Catalyst/Support | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Recyclability | Reference |
| (S)-prolinol on Merrifield Resin | 4-Nitrobenzaldehyde | Cyclohexanone | 84 | anti-selective | 89 | Not specified | [6] |
| Helical polymer with pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | High | 73:27 | 68.4 | At least 6 cycles | [6] |
| (S)-proline derivative on mesoporous silica | Aromatic aldehydes | Cyclic ketones | High | >19:1 | >99 | Not specified | [6] |
| Phthalimido-prolinamide | Aromatic aldehydes | Ketones | High | Not specified | Not specified | Reused 5 cycles | [7] |
| Hydroxyprolylthreonine on Tentagel resin | Salicylaldehyde | Cyclohexanone | 71-90 | Complete | up to 97 | Not specified | [8] |
Table 2: Asymmetric Michael Addition
| Catalyst/Support | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Recyclability | Reference |
| PGMA-supported organocatalyst | Pentane-2,4-dione | trans-β-Nitrostyrene | High | Not specified | Not specified | 5 cycles | [5] |
| Ionic liquid anchored triazole-pyrrolidine | Cyclohexanone | Nitrostyrenes | 85-95 | >99:1 | 91->99 | At least 8 times | [7] |
| Ionic-liquid supported pyrrolidine | Aldehydes | Nitrostyrenes | High | High | up to 85 | Up to 5 times | [7] |
Table 3: Asymmetric Mannich Reaction
| Catalyst/Support | Imine Precursor | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Recyclability | Reference |
| 2-Chlorotrityl chloride resin-immobilized hydroxyproline | 2-Aryl-3H-indol-3-ones | Aldehydes/Ketones | High | >20:1 | up to 99 | At least 3 times | [9] |
Experimental Protocols
Protocol 1: Immobilization of a Prolinol Derivative on Merrifield Resin
This protocol describes the covalent immobilization of an (S)-prolinol derivative, a close analog of this compound, onto a polystyrene-based Merrifield resin.[1]
Materials:
-
(S)-prolinol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Merrifield resin (chloromethylated polystyrene)
-
Methanol
-
Dichloromethane (DCM)
-
Nitrogen gas supply
Procedure:
-
Preparation of (S)-prolinol alkoxide:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-prolinol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
-
Immobilization on Merrifield Resin:
-
In a separate flask, swell the Merrifield resin in anhydrous DMF for 1 hour.[1]
-
Add the swelled resin to the freshly prepared (S)-prolinol alkoxide solution.[1]
-
Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere for 48 hours.[1]
-
Allow the mixture to cool to room temperature and filter the resin.[1]
-
-
Washing the Functionalized Resin:
-
Wash the resin sequentially with DMF, a DMF/water mixture, water, methanol, and finally dichloromethane to remove any unreacted reagents.[1]
-
Dry the functionalized resin under vacuum.
-
Protocol 2: Asymmetric Aldol Reaction using Immobilized Catalyst
This protocol outlines a general procedure for an asymmetric aldol reaction catalyzed by a solid-supported pyrrolidine derivative.
Materials:
-
Immobilized pyrrolidine-based catalyst
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., Chloroform, DMF)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the immobilized catalyst (typically 10 mol%).
-
Add the ketone (e.g., 1.0 mmol) and the chosen solvent (e.g., 1.0 mL).
-
Stir the mixture for a few minutes to ensure proper mixing.
-
Add the aldehyde (e.g., 0.5 mmol) to initiate the reaction.
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the solid-supported catalyst.[9]
-
Wash the catalyst with a suitable solvent and dry it for reuse.
-
The filtrate, containing the product, can be purified by standard techniques such as flash column chromatography.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.[9]
Visualizations
Caption: Workflow for immobilizing a prolinol derivative on Merrifield resin.
Caption: Simplified catalytic cycle for an immobilized catalyst in an aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors influencing the performance of organocatalysts immobilised on solid supports: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Immobilization of molecular catalysts on solid supports via atomic layer deposition for chemical synthesis in sustainable solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A solid-supported organocatalyst for asymmetric Mannich reaction to construct C2-quaternary indolin-3-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00456A [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield of pyrrolidin-2-ylmethanamine synthesis from pyrrolidin-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of pyrrolidin-2-ylmethanamine synthesis from pyrrolidin-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for reducing pyrrolidin-2-carboxamide to this compound?
A1: The most widely reported and effective method is the reduction of pyrrolidin-2-carboxamide using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[1][2] This method is known to be applicable to both (S)- and (R)-isomers of pyrrolidin-2-carboxamide while preserving the stereochemical integrity of the chiral center.[1]
Q2: What is the general reaction mechanism for the LiAlH₄ reduction of pyrrolidin-2-carboxamide?
A2: The reaction proceeds through a multi-step mechanism. Initially, the hydride from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. Subsequently, the oxygen atom, coordinated to the aluminum species, is eliminated as a leaving group, forming a highly reactive iminium ion intermediate. A second hydride ion then rapidly reduces the iminium ion to the final amine product, this compound.
Q3: Are there any viable alternative reducing agents to LiAlH₄ for this transformation?
A3: While LiAlH₄ is the most common reagent, other strong reducing agents could potentially be used. However, less reactive hydrides like sodium borohydride (NaBH₄) are generally not effective for the reduction of amides.[2] Alternative methods for synthesizing pyrrolidines exist but often start from different precursors. For the direct reduction of the carboxamide, LiAlH₄ remains the standard choice due to its high reactivity and efficiency.
Q4: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?
A4: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3] All reactions must be conducted under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere). Glassware must be thoroughly dried, and anhydrous solvents must be used. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All manipulations of solid LiAlH₄ should be performed in a fume hood.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from pyrrolidin-2-carboxamide using LiAlH₄.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Inactive LiAlH₄: The reagent may have degraded due to exposure to moisture. 2. Insufficient LiAlH₄: The stoichiometry may be inadequate, especially if the starting material or solvent contains residual water. 3. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 4. Improper Work-up: Product may be lost during the work-up procedure, particularly due to the formation of stable aluminum salt emulsions. | 1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch on a small scale. 2. Use a molar excess of LiAlH₄ (typically 1.5 to 2.5 equivalents). Ensure all glassware is oven-dried and solvents are anhydrous. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or refluxing the reaction mixture if the reaction is sluggish. 4. Employ a careful work-up procedure, such as the Fieser method, to effectively precipitate aluminum salts and facilitate product extraction.[4] |
| Formation of Side Products | 1. Partially Reduced Product (Aldehyde): This can occur if the reaction is not driven to completion or if there are issues with the reagent's reactivity. 2. Solvent-Related Side Products: The solvent (e.g., THF) can sometimes react with LiAlH₄ under harsh conditions. | 1. Ensure a sufficient excess of LiAlH₄ and adequate reaction time and temperature to drive the reaction to the fully reduced amine. 2. Maintain the recommended reaction temperature and avoid unnecessarily prolonged reaction times at high temperatures. |
| Difficult Product Isolation | 1. Emulsion Formation during Work-up: The formation of gelatinous aluminum salts can trap the product, making extraction difficult. 2. Product Volatility: this compound is a relatively low molecular weight amine and can be volatile. | 1. Utilize the Fieser work-up procedure: sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water to form a granular precipitate that is easily filtered.[4] 2. When removing the solvent under reduced pressure, use a cold trap and avoid excessive heating of the rotovap bath to minimize loss of the product. |
Experimental Protocols
Detailed Protocol for the Reduction of Pyrrolidin-2-carboxamide to this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.
Materials:
-
Pyrrolidin-2-carboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Suspend LiAlH₄ (1.5 - 2.5 equivalents) in anhydrous THF in the reaction flask.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Starting Material:
-
Dissolve pyrrolidin-2-carboxamide (1 equivalent) in anhydrous THF.
-
Add the solution of pyrrolidin-2-carboxamide dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly add distilled water (X mL, where X is the mass of LiAlH₄ in grams used).
-
Slowly add 15% aqueous NaOH solution (X mL).
-
Slowly add distilled water (3X mL).
-
Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes until a white, granular precipitate forms.
-
Add anhydrous Na₂SO₄ or MgSO₄ to the mixture and stir for another 15 minutes.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Chiral Integrity in Pyrrolidin-2-ylmethanamine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing pyrrolidin-2-ylmethanamine while preserving its crucial stereochemical integrity.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis of this compound that can lead to racemization, offering targeted solutions to maintain high enantiomeric purity.
Question 1: My synthesis of (S)-pyrrolidin-2-ylmethanamine from L-proline is showing significant racemization after the reduction step. What are the likely causes and how can I fix this?
Answer: Racemization when starting from L-proline derivatives often occurs at the C-alpha position due to harsh reaction conditions. Key factors to investigate include:
-
Activation of the Carboxyl Group: The primary cause of racemization is often the formation of a planar oxazolone intermediate when the carboxyl group is activated for amidation or reduction.[1][2]
-
Choice of Reducing Agent: While powerful, some reducing agents can lead to racemization if not used under carefully controlled conditions. For the reduction of a proline amide (prolinamide) to this compound, lithium aluminum hydride (LiAlH₄) is effective, but the reaction temperature should be kept low.
-
Base and Coupling Reagents: If you are synthesizing a proline derivative before reduction, the choice of base and coupling reagents is critical. Strong, sterically unhindered bases can abstract the alpha-proton, leading to racemization.[1][3]
Troubleshooting Steps:
-
Optimize the Reduction Conditions:
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Perform the LiAlH₄ reduction at a low temperature (e.g., starting at 0 °C and slowly warming to room temperature).
-
Consider alternative, milder reducing agents if racemization persists.
-
-
Re-evaluate the Amidation Step (if applicable):
-
If you are preparing a prolinamide intermediate, use coupling reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).
-
Employ weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIPEA).[4]
-
-
Consider a Biocatalytic Approach: For a highly stereospecific synthesis, consider enzymatic methods. For example, the amidation of L-proline can be achieved with excellent optical purity (ee >99%) using an immobilized lipase variant like CalB.[5]
Question 2: I am attempting an asymmetric synthesis and observing a low enantiomeric excess (e.e.). How can I improve the stereoselectivity?
Answer: Low enantiomeric excess in an asymmetric synthesis points to issues with the chiral catalyst, auxiliary, or reaction conditions that control the stereochemical outcome.
Potential Issues & Solutions:
-
Catalyst Inefficiency: The chosen chiral catalyst may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers.
-
Solution: Screen different chiral ligands or catalysts. For instance, in asymmetric 1,3-dipolar cycloadditions to form the pyrrolidine ring, various chiral metal catalysts (e.g., based on Cu(I) or Ag(I)) and organocatalysts have been developed to achieve high stereoselectivity.[6]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration can all influence the stereochemical outcome.
-
Solution: Systematically vary the reaction temperature. Lower temperatures often enhance stereoselectivity. Experiment with different solvents to find the optimal medium for the asymmetric induction.
-
-
Use of Chiral Auxiliaries: Chiral auxiliaries, such as Evans' oxazolidinones, can be employed to direct the stereoselective formation of the pyrrolidine ring, followed by cleavage of the auxiliary.[7][8] The efficiency of these auxiliaries can be highly dependent on the specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods to synthesize enantiomerically pure this compound?
A1: Several robust methods exist, with the choice depending on the available starting materials and synthetic strategy:
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Starting from the Chiral Pool: The most common approach is to start with an enantiomerically pure precursor like L-proline or (S)-pyroglutamic acid.[9][10] The synthesis typically involves the reduction of the carboxylic acid or a derivative thereof. For instance, L-prolinamide can be reduced to (S)-pyrrolidin-2-ylmethanamine while maintaining optical purity.[11]
-
Biocatalytic Synthesis: Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excess (>99.5%).[12] This method allows for access to both (R) and (S) enantiomers by selecting the appropriate enzyme.[12]
-
Asymmetric Catalysis: Methods like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides provide a direct route to substituted pyrrolidines with high stereocontrol.[6]
Q2: How can I quantitatively assess the level of racemization in my final product?
A2: To determine the enantiomeric purity of your this compound, you need to use a chiral analytical technique. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. The sample is passed through a column with a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile derivatives of your compound.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the determination of the enantiomeric ratio.
Q3: Can the choice of solvent influence racemization?
A3: Yes, the solvent can play a role. Less polar solvents may help reduce the rate of racemization in some cases.[2] However, the choice of solvent is often dictated by the solubility of the reactants and the requirements of the specific reaction. For peptide couplings, which are analogous to some steps in derivatizing proline, solvent choice is a known factor in controlling racemization.
Experimental Protocols
Protocol 1: Synthesis of (S)-pyrrolidin-2-ylmethanamine from L-Prolinamide via LiAlH₄ Reduction
This protocol describes the reduction of commercially available L-prolinamide, a method known to proceed with retention of stereochemical integrity under carefully controlled conditions.[11]
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.
-
Addition of Prolinamide: A solution of L-prolinamide in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: The resulting solid is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-pyrrolidin-2-ylmethanamine.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Protocol 2: Biocatalytic Asymmetric Synthesis using Transaminase
This protocol outlines a general procedure for the stereoselective synthesis of chiral 2-substituted pyrrolidines, which can be adapted for the synthesis of this compound precursors.[12]
-
Reaction Mixture Preparation: In a suitable reaction vessel, a buffer solution (e.g., potassium phosphate buffer) is prepared containing the ω-chloroketone substrate, an amine donor (e.g., isopropylamine), and pyridoxal-5'-phosphate (PLP).
-
Enzyme Addition: The selected transaminase enzyme (either (R)-selective or (S)-selective) is added to the reaction mixture.
-
Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The pH is maintained at a constant value (e.g., pH 8.5) by the addition of a suitable base.
-
Monitoring: The progress of the reaction and the enantiomeric excess of the product are monitored using analytical techniques such as HPLC or GC.
-
Workup and Isolation: Once the reaction is complete, the enzyme is removed (e.g., by centrifugation). The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography.
Data Presentation
Table 1: Comparison of Stereoselective Synthetic Methods for Pyrrolidine Derivatives
| Method | Chiral Source/Catalyst | Typical Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Reduction of L-proline derivatives | L-proline (chiral pool) | >98% (with optimized conditions) | Readily available starting material. | Prone to racemization if not carefully controlled. |
| Biocatalytic Transamination | Transaminase enzyme | Up to >99.5%[12] | High stereoselectivity, mild reaction conditions. | Requires specific enzymes, may not be suitable for all substrates. |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral metal catalyst or organocatalyst | Good to excellent | Direct formation of the pyrrolidine ring, potential for high stereocontrol. | Catalyst development can be complex and expensive. |
| Chiral Auxiliary-Mediated Synthesis | e.g., Evans' oxazolidinones | High diastereoselectivity | Reliable and predictable stereochemical outcome.[8] | Requires additional steps for attachment and removal of the auxiliary. |
Visualizations
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 7. N-Acyl ‘Quat’ pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrrolidin-2-ylmethanamine Catalyzed Michael Addition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pyrrolidin-2-ylmethanamine as a catalyst in Michael addition reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of this compound in the Michael addition?
This compound acts as an organocatalyst. The catalytic cycle is initiated through the formation of an enamine intermediate between the ketone or aldehyde donor and the secondary amine of the pyrrolidine ring. This enamine then acts as the nucleophile, attacking the Michael acceptor. The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.
Q2: How does the primary amine of the methanamine group influence the reaction?
The primary amine in the side chain can influence the reaction in several ways. It can act as a hydrogen-bond donor, potentially activating the Michael acceptor and influencing the transition state geometry. However, it can also compete with the secondary amine in forming an enamine, or participate in side reactions.
Q3: What are the typical substrates for this type of reaction?
Common Michael donors include aldehydes and ketones. Typical Michael acceptors are α,β-unsaturated compounds such as nitroolefins, enones, and enals.
Troubleshooting Guide
Low to No Product Yield
Q4: My reaction shows low or no conversion to the desired Michael adduct. What are the potential causes and solutions?
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.
-
Catalyst Quality: Ensure the purity of the this compound. Impurities can inhibit the catalytic cycle. If the catalyst is old or has been improperly stored, consider purification or using a fresh batch.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents are often favored. Experiment with a range of solvents to find the optimal one for your specific substrates.
-
Temperature: While lower temperatures often improve stereoselectivity, they can also decrease the reaction rate. If the yield is low, consider running the reaction at a slightly higher temperature.
-
Concentration: Ensure the reaction is not too dilute. Higher concentrations can favor the bimolecular reaction.
-
-
Substrate Reactivity: Some substrates are inherently less reactive. If you suspect this is the issue, you might need to use a higher catalyst loading or a more activated Michael acceptor.
-
Water Content: The presence of excess water can hydrolyze the enamine intermediate, stalling the catalytic cycle. Ensure all reagents and solvents are anhydrous.
| Parameter | Recommendation | Troubleshooting Action |
| Catalyst Loading | 1-20 mol% | Screen different catalyst loadings. Start with 10 mol% and adjust as needed. |
| Temperature | -20 °C to room temp. | If no reaction, try increasing the temperature. If side products form, decrease the temperature. |
| Solvent | Toluene, CH2Cl2, THF | Screen a variety of anhydrous solvents. |
| Reaction Time | 24-72 hours | Monitor the reaction by TLC or GC/MS to determine the optimal reaction time. |
Poor Stereoselectivity (Diastereo- and Enantioselectivity)
Q5: The reaction works, but the diastereoselectivity and/or enantioselectivity is poor. How can I improve this?
Poor stereoselectivity is a common issue in asymmetric catalysis. The following factors should be considered:
-
Temperature: Lowering the reaction temperature generally leads to a more ordered transition state, which can significantly improve both diastereoselectivity and enantioselectivity.[1]
-
Solvent: The polarity of the solvent can influence the conformation of the transition state. A screen of different solvents is highly recommended.
-
Additives: The use of additives can have a profound effect on stereoselectivity.
-
Catalyst Structure: While you are using this compound, consider that the stereochemical outcome is highly dependent on the catalyst structure. The primary amine of your catalyst may be interfering with the desired stereochemical control.
| Parameter | Recommendation to Improve Stereoselectivity |
| Temperature | Decrease the reaction temperature (e.g., from room temp. to 0 °C or -20 °C). |
| Solvent | Screen a range of solvents from polar to non-polar. |
| Additives | Add a co-catalyst, such as a weak Brønsted acid (e.g., benzoic acid). |
Formation of Side Products
Q6: I am observing significant formation of side products. What are they and how can I minimize them?
Common side reactions in Michael additions include:
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Self-condensation of the donor: Aldehydes and ketones can undergo self-aldol reactions. To minimize this, add the donor slowly to the reaction mixture.
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Polymerization of the acceptor: Activated Michael acceptors can polymerize. Using a lower temperature and controlled addition of reagents can help.
-
Double Michael Addition: In some cases, the product of the first Michael addition can act as a nucleophile and react with another molecule of the acceptor. Adjusting the stoichiometry of the reactants can mitigate this.
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Reaction with the primary amine: The primary amine of this compound could potentially react with the Michael acceptor in an aza-Michael addition.
To minimize side products, it is crucial to carefully control the reaction conditions, including temperature, concentration, and the rate of addition of reagents.
Experimental Protocols
General Protocol for a this compound Catalyzed Michael Addition
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To a stirred solution of the Michael acceptor (1.0 mmol) in the chosen anhydrous solvent (2.0 mL) at the desired temperature, add this compound (0.1 mmol, 10 mol%).
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Add the Michael donor (1.2 mmol, 1.2 equivalents) dropwise over 5 minutes.
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Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the this compound catalyzed Michael addition.
Caption: A logical workflow for troubleshooting common issues in the Michael addition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Technical Support Center: Optimizing Pyrrolidin-2-ylmethanamine Catalyst Loading in Asymmetric Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading of pyrrolidin-2-ylmethanamine and its derivatives in asymmetric reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for this compound in an asymmetric reaction?
A1: For a new asymmetric reaction, a good starting point for catalyst loading is typically between 1-10 mol%.[1] More specifically, 1-2 mol% is often recommended for initial screening experiments.[2] Optimization studies can then be performed by systematically increasing or decreasing the loading to find the optimal balance for your specific transformation.[2]
Q2: How does catalyst loading generally affect the reaction outcome?
A2: Catalyst loading is a critical parameter that influences reaction rate, yield, and enantioselectivity.
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Higher Loading: Generally leads to a faster reaction rate. However, it can increase the cost of the synthesis and may sometimes lead to unwanted side reactions or difficulties in product purification.
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Lower Loading: Is economically and environmentally desirable. However, excessively low loading may result in slow or incomplete conversion. The goal of optimization is to find the lowest possible catalyst loading that maintains a high reaction rate, yield, and enantioselectivity.
Q3: My enantioselectivity is low. Should I increase the catalyst loading?
A3: Not necessarily. While adjusting catalyst loading can sometimes impact enantiomeric excess, low enantioselectivity is more frequently caused by other factors.[3] Before increasing the catalyst loading, it is crucial to investigate the following:
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Reaction Temperature: Lowering the temperature often improves enantioselectivity.[3]
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Solvent: The polarity and coordinating ability of the solvent can significantly affect the transition state geometry. Screening different solvents is recommended.[3]
-
Purity of Reagents: Ensure that the catalyst, substrates, and solvents are of high purity, as impurities can interfere with the catalytic cycle.[3]
Q4: Can running the reaction for a longer time compensate for a lower catalyst loading?
A4: To some extent, yes. A lower catalyst concentration will generally lead to a slower reaction rate, which can be compensated for by a longer reaction time. However, it is important to monitor the reaction for potential side reactions or product degradation over extended periods.
Q5: What are the essential initial checks if I observe low or no catalytic activity?
A5: When troubleshooting low catalytic activity, a systematic check of your materials and setup is crucial.
-
Catalyst Integrity: Verify the purity and integrity of the this compound catalyst. Improper storage or handling can lead to degradation.
-
Reagent Purity: Ensure substrates and solvents are pure and, if necessary, anhydrous. Acidic or basic impurities can disrupt the catalytic cycle.[3]
-
Reaction Conditions: Double-check that the temperature, concentration, and stirring are accurate and stable.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | 1. Suboptimal reaction temperature. | 1. Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C). |
| 2. Inappropriate solvent. | 2. Test a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF).[2][3] | |
| 3. Impure catalyst or reagents. | 3. Use freshly purified reagents and ensure the catalyst is of high enantiomeric purity.[3] | |
| 4. Incorrect catalyst loading. | 4. Screen catalyst loading from 1-20 mol%. In some cases, lower loading can minimize side reactions. | |
| Low Yield / Incomplete Conversion | 1. Insufficient catalyst loading. | 1. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| 2. Catalyst deactivation. | 2. Ensure an inert atmosphere if the reaction is sensitive to air or moisture. Use high-purity, dry solvents.[2] | |
| 3. Short reaction time. | 3. Monitor the reaction over a longer period using TLC or GC/LC-MS. | |
| 4. Suboptimal temperature. | 4. While lower temperatures often favor enantioselectivity, they can decrease the reaction rate. A temperature screening study is recommended. | |
| Poor Reproducibility | 1. Inconsistent quality of reagents. | 1. Use reagents from the same batch or purify them before use. |
| 2. Variations in reaction setup. | 2. Ensure consistent stirring speed, temperature control, and inert atmosphere techniques.[2] | |
| 3. Catalyst handling. | 3. Handle air- or moisture-sensitive catalysts in a glovebox or under a stream of inert gas.[2] | |
| Formation of Side Products | 1. Catalyst loading is too high. | 1. Reduce the catalyst loading. |
| 2. Reaction temperature is too high. | 2. Lower the reaction temperature. | |
| 3. Substrate or product degradation. | 3. Monitor the reaction and stop it once the starting material is consumed to avoid over-reaction. |
Data Presentation
Table 1: Effect of Catalyst Loading on a Representative Asymmetric Michael Addition
The following data illustrates the typical effect of catalyst loading on the yield and enantioselectivity of the Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by a pyrrolidine-based organocatalyst.
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | 48 | 75 | 92 |
| 2 | 5 | 24 | 92 | 95 |
| 3 | 10 | 12 | 95 | 95 |
| 4 | 20 | 12 | 96 | 93 |
Note: This data is representative of trends observed for pyrrolidinyl organocatalysts in asymmetric Michael additions and serves as an illustrative example.
Table 2: Influence of Solvent and Temperature on a Pyrrolidine-Catalyzed Asymmetric Reaction
This table demonstrates the significant impact of solvent and temperature on enantioselectivity, using a pyrrolidine-based catalyst as an example.[2]
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Toluene | 25 | 85 |
| Dichloromethane | 25 | 92 |
| Tetrahydrofuran (THF) | 25 | 75 |
| Dichloromethane | 0 | 96 |
| Dichloromethane | -20 | 98 |
Data is illustrative and based on general principles of asymmetric catalysis.[2]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
This protocol provides a general method for screening catalyst loading to find the optimal concentration for a given asymmetric reaction.
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Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials with stir bars.
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Catalyst Dispensing: To each vial, add the desired amount of this compound catalyst (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
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Reagent Addition: Add the solvent to each vial, followed by the substrate and then the second reactant.
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Reaction Conditions: Seal the vials and place them on a stirrer plate at the desired reaction temperature.
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Monitoring: At regular intervals, take aliquots from each reaction vial and quench them. Analyze the conversion and enantioselectivity by chiral HPLC or GC.
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Analysis: Compare the results to determine the catalyst loading that provides the best balance of reaction rate, yield, and enantioselectivity.
Protocol 2: General Procedure for an Asymmetric Michael Addition
This protocol is a starting point for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a this compound derivative.[3]
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Setup: To a solution of the nitroolefin (0.5 mmol, 1.0 equiv) in the chosen solvent (1.0 mL) in a dry reaction vial, add the ketone (2.5 mmol, 5.0 equiv).
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Catalyst Addition: Add the this compound catalyst (e.g., 0.05 mmol, 10 mol%) to the mixture.
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Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C).
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Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
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Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting workflow for low enantioselectivity.
References
Side reaction products in the synthesis of pyrrolidin-2-ylmethanamine
Technical Support Center: Synthesis of Pyrrolidin-2-ylmethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound, particularly its chiral forms, start from L-proline or its derivatives. A widely used strategy involves the reduction of the corresponding amide, L-prolinamide, or a protected version like N-Boc-L-prolinamide.[1] Another common multi-step approach begins with N-Boc-L-proline, which is first reduced to N-Boc-L-prolinol. The hydroxyl group is then converted to a good leaving group (like a mesylate or tosylate), displaced by an azide, and finally reduced to the desired primary amine.[2]
Q2: Why is the reduction of L-prolinamide with Lithium Aluminum Hydride (LiAlH₄) a common method?
A2: The reduction of amides to amines is a fundamental transformation in organic synthesis. LiAlH₄ is a powerful reducing agent capable of this conversion.[3][4] The reduction of L-prolinamide or its derivatives is a direct route to this compound and is often effective in preserving the stereochemistry at the C2 position.[1]
Q3: My chiral starting material (L-prolinamide) is leading to a racemic or partially racemized product. What could be the cause?
A3: While the reduction of L-prolinamide with reagents like LiAlH₄ generally maintains optical purity, racemization can occur under harsh reaction conditions.[1] High temperatures or prolonged exposure to strongly basic or acidic conditions during the reaction or work-up can potentially lead to epimerization at the chiral center. It is crucial to maintain recommended reaction temperatures and use appropriate work-up procedures to minimize this risk.
Troubleshooting Guide: Side Reactions and Byproducts
This guide addresses common side reactions and the formation of impurities during the synthesis of this compound, particularly focusing on the reduction of N-Boc-L-prolinamide.
Problem 1: My final product is contaminated with a compound of similar polarity, which is difficult to separate by column chromatography.
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Question: I am performing a LiAlH₄ reduction of N-Boc-L-prolinamide, and after work-up, I observe an impurity that is very close to my product on the TLC plate. What could this be?
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Answer: A common side product in the reduction of amides with LiAlH₄ is the corresponding alcohol, in this case, (S)-1-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-L-prolinol). This can occur if trace amounts of water are present, leading to the partial reduction of the amide to an aldehyde, which is then further reduced to the alcohol.[5] Another possibility is incomplete conversion of a prolinol intermediate if following a multi-step synthesis.[2]
Problem 2: The overall yield of my reaction is very low, and I have a complex mixture of products.
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Question: After reducing my amide or azide intermediate, the yield is poor, and the NMR spectrum shows multiple unexpected signals. What side reactions could be occurring?
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Answer: Low yields and complex mixtures can result from several issues:
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Over-reduction: If you are starting from N-Boc-L-proline, aggressive reducing conditions can lead to over-reduced byproducts. Maintaining a low temperature (e.g., 0 °C) is critical.[2]
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Elimination Products: In multi-step syntheses that proceed via a mesylate or tosylate intermediate, elimination to form an alkene can be a significant side reaction. This is often promoted by high temperatures or the use of a sterically hindered base. Optimizing the temperature and reaction time can help suppress this pathway.[2]
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Solvent Reactions: When using LiAlH₄ in THF, there is a possibility of side reactions with the solvent, which can form lithium amide complexes.[5]
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Dimerization: In syntheses involving catalytic hydrogenation of nitriles to amines, the primary amine product can react with starting material or imine intermediates to form secondary and tertiary amine byproducts.[6][7]
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Problem 3: During the work-up of my LiAlH₄ reaction, I am experiencing significant product loss.
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Question: My reaction seems to go to completion according to TLC, but after the aqueous work-up, my isolated yield is much lower than expected. Why is this happening?
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Answer: this compound and its intermediates, like N-Boc-L-prolinol, are polar and can have significant solubility in the aqueous layer during extraction.[2] To minimize product loss, perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Additionally, saturating the aqueous layer with brine ("salting out") can decrease the polarity of the aqueous phase and improve the efficiency of the organic extraction.[2]
Data Presentation: Common Side Products
The following table summarizes potential side products and the conditions that may favor their formation.
| Side Product | Precursor/Intermediate | Reaction Type | Favorable Conditions | Mitigation Strategy |
| N-Boc-L-prolinol | N-Boc-L-prolinamide | LiAlH₄ Reduction | Presence of trace water | Use anhydrous solvent and reagents |
| Alkene by elimination | N-Boc-2-(mesyloxymethyl)pyrrolidine | Nucleophilic Substitution | High temperature, hindered base | Optimize temperature and reaction time[2] |
| Secondary/Tertiary Amines | Pyrrolidine-2-carbonitrile | Catalytic Hydrogenation | High catalyst loading, prolonged reaction | Judicious selection of catalyst and conditions[6] |
| Over-reduced byproducts | N-Boc-L-proline | Reduction | High temperature | Maintain low reaction temperature (0 °C to RT)[2] |
Experimental Protocols
Key Experiment: Synthesis of (S)-1-Boc-pyrrolidin-2-ylmethanamine via Reduction of (S)-1-Boc-2-(azidomethyl)pyrrolidine
This protocol is adapted from a common multi-step synthesis route.[2]
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Dissolution: Dissolve the crude (S)-1-Boc-2-(azidomethyl)pyrrolidine in a suitable solvent such as methanol or ethanol in a round-bottom flask.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%).
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Hydrogenation: Secure a hydrogen-filled balloon to the flask or perform the reaction in a Parr hydrogenator. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting azide has been consumed.
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Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude (S)-1-Boc-pyrrolidin-2-ylmethanamine.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol, to obtain the pure product.
Visualizations
Below are diagrams illustrating key experimental and logical workflows.
Caption: Synthetic pathway for (S)-1-Boc-pyrrolidin-2-ylmethanamine.
Caption: Troubleshooting workflow for low yield or impure product.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrrolidin-2-ylmethanamine and its Derivatives
Welcome to the Technical Support Center for the purification of pyrrolidin-2-ylmethanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to directly address specific issues users might encounter during the purification of this compound and its derivatives.
Column Chromatography
Question: My this compound derivative is showing significant peak tailing and poor separation on a standard silica gel column. What is causing this and how can I fix it?
Answer: This is a common issue when purifying basic compounds like this compound and its derivatives on standard silica gel. The basic nitrogen atom of the pyrrolidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to strong adsorption, peak tailing, and poor recovery.
Here are several strategies to resolve this issue:
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Neutralize the Stationary Phase: You can deactivate the acidic sites on the silica gel by adding a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent. This is a very common and effective method.
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Ammonia: Prepare a solution of your polar mobile phase component (e.g., methanol) saturated with ammonia and use it in your solvent gradient. For example, a mobile phase of Dichloromethane:Methanol:Ammonia (80:18:2) can be effective for polar amines.
-
-
Use an Alternative Stationary Phase:
-
Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica, which shields the acidic silanol groups and provides a more inert surface for basic compounds, often leading to significantly improved peak shape.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
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Reversed-Phase Chromatography (C18): For polar derivatives, reversed-phase chromatography can be a good option as the non-polar stationary phase is less likely to cause strong interactions with the basic amine.
-
Question: I am losing a significant amount of my sample on the silica gel column, even with a basic modifier. What else can I do?
Answer: Significant sample loss on a column can be due to irreversible adsorption or degradation on the stationary phase. If adding a basic modifier is not sufficient, consider the following:
-
Pre-treat the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your mobile phase containing the basic additive (e.g., 1-2% triethylamine in hexane/ethyl acetate). This ensures that the silica is fully neutralized before your compound is loaded.
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Switch to a Less Acidic Stationary Phase: If you suspect your compound is degrading on the silica, switching to a more inert stationary phase like amine-functionalized silica or alumina is highly recommended.
-
Consider an Acid-Base Extraction: For a crude purification or to remove non-basic impurities, an acid-base extraction can be very effective. Dissolve your crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). Your basic amine will move to the aqueous layer as a salt. You can then wash the aqueous layer with an organic solvent to remove neutral and acidic impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.
Distillation
Question: I am trying to purify this compound by vacuum distillation, but I am observing bumping and inconsistent boiling. How can I get a smooth distillation?
Answer: Bumping is a common problem during vacuum distillation, especially with viscous liquids or when there are no nucleation sites for smooth boiling. Here’s how to troubleshoot:
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Use a Magnetic Stir Bar: Always use a magnetic stir bar and a stir plate. This provides constant agitation and promotes smooth boiling. Boiling chips are not effective under vacuum as the trapped air within them is quickly removed.
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Ensure a Good Vacuum: Check all your glassware for cracks and ensure all joints are properly greased and sealed to maintain a consistent low pressure. Leaks can cause pressure fluctuations and bumping.
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Gradual Heating: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer or an oil bath. Avoid localized overheating which can cause sudden, violent boiling.
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Use a Claisen Adapter: A Claisen adapter provides a second entry point into the distillation flask, which can help to prevent bumping by providing a larger surface area for vaporization.
Question: The boiling point of my this compound derivative seems to be much higher than expected, even under vacuum. What could be the reason?
Answer: A higher than expected boiling point during vacuum distillation can be due to a few factors:
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Inaccurate Pressure Reading: Ensure your manometer is functioning correctly and providing an accurate reading of the pressure within the system. A higher pressure than anticipated will result in a higher boiling point.
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Presence of Impurities: High-boiling impurities can elevate the boiling point of the mixture. It might be necessary to perform a preliminary purification step, such as an acid-base extraction, to remove these impurities.
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Decomposition: Some amine derivatives can be thermally unstable and may start to decompose at elevated temperatures, which can interfere with the distillation process. If you suspect decomposition, try to perform the distillation at a lower pressure (higher vacuum) to reduce the required temperature.
Recrystallization
Question: I am having trouble finding a suitable solvent for the recrystallization of my N-substituted this compound derivative. What is a good strategy for solvent selection?
Answer: Finding the right recrystallization solvent requires some systematic experimentation. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Start with Single Solvents: Test the solubility of a small amount of your compound in various common solvents at room temperature and upon heating. Good candidates for single-solvent recrystallization are often polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetonitrile or ethyl acetate.
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Use a Solvent Pair: If a single solvent is not ideal, a two-solvent system is often effective. In this technique, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include:
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Dichloromethane/Hexane
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Ethyl Acetate/Hexane
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Methanol/Diethyl Ether
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Question: My compound is oiling out instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling is too rapid.
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Slow Cooling: Ensure the solution cools down as slowly as possible. You can insulate the flask to slow down the cooling rate.
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Reduce the Concentration: Your solution might be too concentrated. Add a small amount of the "good" solvent to the oiled-out mixture, heat it to redissolve the oil, and then allow it to cool slowly again.
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Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can provide nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Chiral Separation
Question: I am struggling to separate the enantiomers of my chiral this compound derivative using chiral HPLC. What are some key parameters to optimize?
Answer: Chiral separation can be challenging and often requires screening of different conditions.
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Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.
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Mobile Phase:
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Normal Phase: A mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol is common.
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Reversed Phase: A mixture of water or buffer and an organic modifier like acetonitrile or methanol.
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Additives: For basic amines, adding a small amount of a basic additive like diethylamine (DEA) or a strong acid like ethanesulfonic acid (ESA) to the mobile phase can significantly improve peak shape and resolution in both normal phase and SFC.[1]
-
-
Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations of basic compounds. The use of supercritical CO2 as the main mobile phase component allows for faster separations and reduced solvent consumption.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:
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Unreacted starting materials: Such as pyrrolidine-2-carboxamide or other precursors.
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By-products of the reaction: For example, over-alkylation products if N-substitution is performed.
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Solvents: Residual solvents from the synthesis or purification steps.
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Degradation products: Amines can be susceptible to oxidation over time, leading to colored impurities.
Q2: How can I remove residual metal catalysts from my reaction mixture?
A2: If you have used a metal catalyst (e.g., Palladium on carbon for a hydrogenation), it can often be removed by filtering the reaction mixture through a pad of Celite®. For trace amounts of dissolved metals, specialized metal scavenger resins can be employed.
Q3: Is it better to purify the free base or the salt of my this compound derivative?
A3: This depends on the properties of your compound and the desired final form.
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Free Base: The free base is often an oil or low-melting solid and is typically purified by column chromatography or distillation.
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Salt: Converting the amine to a salt (e.g., hydrochloride or tartrate) often results in a stable, crystalline solid that can be purified by recrystallization.[2] Salts are also generally more water-soluble. For long-term storage, the salt form is often preferred due to its increased stability.
Q4: My purified this compound is colorless initially but turns yellow/brown over time. Why is this happening and how can I prevent it?
A4: Amines are prone to oxidation in the presence of air and light, which can lead to the formation of colored impurities. To minimize degradation:
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Store under an inert atmosphere: Store your purified compound under nitrogen or argon.
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Protect from light: Use an amber-colored vial or store it in the dark.
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Store at low temperatures: Refrigeration can slow down the rate of degradation.
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Store as a salt: As mentioned, the salt form is generally more stable than the free base.
Data Presentation
The following tables summarize typical purification results for this compound and its derivatives from various literature sources.
Table 1: Column Chromatography Purification Data
| Compound | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Reference |
| N-Aryl amine derivative | Neutral Silica Gel | CH2Cl2:MeOH:NH3 (95:4.5:0.5) | 63 | >95 | [3] |
| N-Aryl amine derivative | Neutral Silica Gel | Hexane:Ethyl Acetate (95:5) | - | >95 | [3] |
| (R)-tert-Butyl-(1-(benzylamino)-1-oxopropan-2-yl)carbamate | Silica Gel | DCM:MeOH (9:0.3) | 91 | >99 | |
| N-Benzyl-2-fluorobenzamide | Silica Gel | Hexane:EtOAc (80:20) | 74 | >95 | |
| N-(2-(Pyridin-2-yl)ethyl)benzamide | Silica Gel | Hexane:EtOAc (85:15) | 78 | >95 | |
| *Silica gel was neutralized by making a slurry with petroleum ether containing triethylamine, followed by solvent removal.[3] |
Table 2: Recrystallization Purification Data
| Compound | Recrystallization Solvent | Yield (%) | Purity (%) | Reference |
| Chiral pyrrolidin-2-yl-methanol derivative | n-Propylacetate or i-Propylacetate | High | >95 (ee) | [2] |
| Chiral aroyl pyrrolidine | Acetonitrile | - | >99 (ee) | [2] |
| Chiral aroyl pyrrolidine | Aqueous i-propanol or n-propanol | - | - | [2] |
| Darifenacin hydrobromide | Cyclopentyl methyl ether | - | >99.7 | |
| Metdilazine | Ethanol | 80 | >98 |
Table 3: Chiral Separation Data
| Compound | Technique | Chiral Stationary Phase | Mobile Phase/Modifier | Enantiomeric Excess (ee) / Resolution | Reference |
| Pyrrolidone derivatives | SFC | Lux Cellulose-2 | CO2 / 7.5-15% Methanol | Baseline separation | |
| Basic amines | SFC | CHIRALPAK® AD-H | CO2 / Ethanol with 0.1% ESA | Successful separation of 36 out of 45 compounds | [1] |
| (S)-N-ethyl-2-aminomethylpyrrolidine | Diastereomeric Salt Recrystallization | L-tartaric acid | Methanol | >99% (GC) | |
| Racemic amines | Diastereomeric Salt Recrystallization | PEGylated-(R)-mandelic acid | Methanol | 87-95% (after 2 cycles) |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
This protocol describes the deactivation of acidic silica gel using triethylamine (TEA) to improve the chromatography of basic amines.
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Prepare the Slurry: In a fume hood, weigh the required amount of silica gel (e.g., 150 g) into a round-bottom flask. Add petroleum ether to create a slurry.
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Add Triethylamine: Add 2-3 mL of triethylamine to the slurry.[3]
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Mix Thoroughly: Swirl the flask to ensure the triethylamine is evenly distributed throughout the silica gel.
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Remove Solvent: Remove the petroleum ether under reduced pressure using a rotary evaporator.
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Dry the Silica Gel: Dry the silica gel under vacuum overnight to remove any residual solvent. The neutralized silica gel is now ready for column packing.
Protocol 2: Vacuum Distillation of a Pyrrolidine Derivative
This protocol provides a general procedure for the purification of a liquid this compound derivative by vacuum distillation.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. Inspect all glassware for cracks.
-
Use a round-bottom flask of an appropriate size (should be about half-full with the liquid to be distilled).
-
Add a magnetic stir bar to the distillation flask.
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Grease all ground-glass joints lightly but thoroughly.
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Use a Claisen adapter to minimize bumping.
-
Connect the vacuum adapter to a vacuum trap, and then to a vacuum pump or water aspirator using thick-walled tubing.
-
-
Procedure:
-
Place the crude liquid into the distillation flask.
-
Begin stirring the liquid.
-
Turn on the vacuum source and allow the pressure to stabilize. If a manometer is available, note the pressure.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle or oil bath.
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Collect the fraction that distills over at a constant temperature. This is your purified product. Record the boiling point and the pressure.
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Do not distill to dryness. Always leave a small amount of liquid in the distillation flask.
-
-
Shutdown:
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Remove the heat source and allow the apparatus to cool to room temperature.
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Slowly and carefully vent the system to return to atmospheric pressure.
-
Turn off the vacuum source.
-
Disassemble the apparatus.
-
Mandatory Visualization
Diagram 1: Decision Workflow for Purifying a this compound Derivative
Caption: A decision tree for selecting an appropriate purification technique.
Diagram 2: Troubleshooting Poor Peak Shape in Column Chromatography
Caption: A troubleshooting workflow for poor peak shape in chromatography.
References
Overcoming low reactivity with sterically hindered substrates using pyrrolidin-2-ylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pyrrolidin-2-ylmethanamine and its derivatives to overcome low reactivity with sterically hindered substrates in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound effective for reactions with sterically hindered substrates?
A1: this compound belongs to a class of privileged organocatalysts that function through the formation of a nucleophilic enamine intermediate with carbonyl compounds.[1][2] The pyrrolidine ring provides a rigid scaffold that can create a specific chiral environment around the reactive center. While significant steric hindrance in either the ketone or the amine can slow down the formation of the enamine, the high nucleophilicity of pyrrolidine-based enamines can help overcome the low reactivity of bulky substrates.[1][3] The aminomethyl side chain can also participate in hydrogen bonding, further organizing the transition state to favor the desired stereochemical outcome.
Q2: What are the most common reactions where this compound is used as a catalyst?
A2: this compound and its derivatives are widely used in a variety of asymmetric transformations, including:
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Aldol reactions: Reacting a ketone with an aldehyde to form a β-hydroxy ketone.[4][5]
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Michael additions: The addition of a nucleophile (like an enamine) to an α,β-unsaturated carbonyl compound.[6][7]
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Mannich reactions: The aminoalkylation of an acidic proton located in the α-position of a carbonyl compound.
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α-alkylation and α-amination of aldehydes and ketones.
Q3: How does the steric hindrance of the substrate affect the reaction outcome?
A3: Increased steric hindrance on the substrate can lead to several challenges:
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Lower Reaction Rates: The formation of the enamine intermediate may be slower.[3]
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Lower Yields: Incomplete conversion due to the higher energy barrier for the reaction.
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Changes in Stereoselectivity: The steric bulk can influence the facial selectivity of the electrophile's approach to the enamine, sometimes requiring optimization of the catalyst structure or reaction conditions to achieve high diastereo- and enantioselectivity.[7]
Q4: What is the role of additives in these reactions?
A4: Additives can play a crucial role in improving reaction efficiency and stereoselectivity. Common additives include:
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Brønsted Acids (e.g., benzoic acid, acetic acid): Can act as co-catalysts to facilitate proton transfer steps in the catalytic cycle.[4]
-
Water: In some cases, a small amount of water can accelerate the reaction and improve stereoselectivity by facilitating proton transfer or helping to organize the transition state.[4]
-
Co-catalysts: Depending on the specific reaction, other catalysts may be used in conjunction with the this compound catalyst to achieve a desired transformation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Enamine Formation | Steric hindrance can slow this step. Increase the reaction time or temperature. Consider using a less sterically hindered pyrrolidine catalyst derivative if possible.[3] |
| Catalyst Deactivation | Impurities in reagents or solvents can poison the catalyst. Ensure all materials are of high purity and solvents are anhydrous.[7] Side reactions can also lead to catalyst deactivation. |
| Unfavorable Reaction Equilibrium | For reversible reactions, consider removing a byproduct (e.g., water) to drive the reaction forward. A Dean-Stark trap can be used for water removal.[3] |
| Incorrect Catalyst Loading | Too low a catalyst loading may result in a slow reaction, while too high a concentration can sometimes lead to side reactions. Optimize the catalyst loading, typically between 5-20 mol%. |
Issue 2: Poor Enantioselectivity or Diastereoselectivity
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often increases stereoselectivity by making the transition states leading to the different stereoisomers more energetically distinct.[4] |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state. Screen a range of solvents, from polar (e.g., DMSO, CH3CN) to non-polar (e.g., toluene, hexane). Non-polar solvents often provide better stereocontrol.[4] |
| Steric Interactions | The steric bulk of the substrate may not be compatible with the chiral environment of the catalyst. Consider modifying the catalyst with different substituents to better accommodate the substrate.[7] |
| Background Uncatalyzed Reaction | If the catalyzed reaction is slow, a non-selective background reaction may be occurring. Increase the catalyst loading or lower the temperature to favor the catalyzed pathway. |
Data Presentation
The following table presents data for the asymmetric aldol reaction between cyclic ketones and aromatic aldehydes using a catalyst derived from (S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine, a close analog of this compound. This data illustrates the effect of different substrates on yield and stereoselectivity.
Table 1: Enantioselective Aldol Reaction of Cyclic Ketones with Aromatic Aldehydes
| Entry | Ketone | Aldehyde (Ar) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-NO₂C₆H₄ | 12 | 95 | >99/1 | 99 |
| 2 | Cyclohexanone | 4-BrC₆H₄ | 24 | 92 | >99/1 | 98 |
| 3 | Cyclohexanone | 4-ClC₆H₄ | 24 | 93 | >99/1 | 98 |
| 4 | Cyclopentanone | 4-NO₂C₆H₄ | 24 | 90 | 95/5 | 99 |
| 5 | Cycloheptanone | 4-NO₂C₆H₄ | 48 | 85 | >99/1 | 96 |
Reactions were carried out with 10 mol% of the catalyst in water at room temperature. Data adapted from a study on a closely related catalyst system.[3][8]
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction with a Sterically Hindered Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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(S)-(-)-2-(Aminomethyl)pyrrolidine (10 mol%)
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Sterically hindered ketone (1.2 mmol)
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Aldehyde (1.0 mmol)
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Anhydrous solvent (e.g., Toluene, THF, or CH₂Cl₂)
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Saturated aqueous NH₄Cl solution
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Anhydrous Na₂SO₄ or MgSO₄
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Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
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Flame-dry all glassware (round-bottom flask, stirrer bar, syringes) under vacuum and cool under an inert atmosphere (e.g., Nitrogen or Argon).
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To the reaction flask, add (S)-(-)-2-(Aminomethyl)pyrrolidine (0.1 mmol, 10 mol%).
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Add the sterically hindered ketone (1.2 mmol) and the chosen anhydrous solvent (3 mL).
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Cool the mixture to the desired temperature (e.g., 0 °C).
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Slowly add the aldehyde (1.0 mmol) dropwise over 10-15 minutes.
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Stir the reaction mixture vigorously at the set temperature.
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Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL).
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis of the purified product.
Mandatory Visualizations
Caption: Enamine catalytic cycle for this compound.
Caption: Troubleshooting workflow for low reactivity/selectivity.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Enantioselective Organocatalytic Aldol Reaction of [research.amanote.com]
- 3. Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Effect of solvent and temperature on pyrrolidin-2-ylmethanamine catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pyrrolidin-2-ylmethanamine as a catalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound catalyzed aldol reaction is showing low yield. What are the potential causes and solutions?
A1: Low yields in aldol reactions catalyzed by this compound derivatives can stem from several factors. Temperature is a critical parameter to optimize. For instance, in some aldol reactions, decreasing the temperature from ambient to -35 °C has been shown to significantly improve yields and enantioselectivity.[1] Additionally, the choice of solvent can play a crucial role. It is advisable to screen a range of solvents to find the optimal conditions for your specific substrates.
Q2: I am observing poor enantioselectivity in my asymmetric reaction. How can I improve it?
A2: Poor enantioselectivity is a common challenge. Temperature optimization is a key strategy; lowering the reaction temperature often enhances enantiomeric excess (ee). For example, an aldol reaction that yielded 68% ee at ambient temperature saw an increase to 98% ee when the temperature was lowered to -35 °C.[1] The catalyst loading and the specific derivative of this compound used can also have a substantial impact on stereochemical outcomes.
Q3: Are there common side reactions to be aware of when using this compound catalysts?
A3: Yes, depending on the reaction type, side reactions can occur. In reactions involving N-alkylation, over-alkylation is a primary concern, leading to the formation of tertiary amines or even quaternary ammonium salts.[2] For reactions like the Michael addition, retro-Michael reactions can lead to racemization of the product.[3] Careful control of stoichiometry and reaction conditions is crucial to minimize these unwanted pathways.
Q4: How does the choice of solvent affect the outcome of my reaction?
A4: The solvent can significantly influence reaction rates and selectivity. In aza-Michael additions, polar protic solvents can promote the reaction even without an additional catalyst.[4][5] For instance, using water as a solvent can favor mono-addition, while more fluorinated alcohols like hexafluoroisopropyl alcohol (HFIP) can lead to di-addition products.[4][5] For other reactions, non-polar solvents may be preferred to achieve different regioisomeric outcomes.[6] A systematic solvent screening is highly recommended during reaction optimization.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Aldol Reactions
| Potential Cause | Suggested Solution |
| Suboptimal Temperature | Optimize the reaction temperature. Lowering the temperature (e.g., to -25 °C or -35 °C) can often improve both yield and enantioselectivity.[1][7] |
| Inappropriate Solvent | Perform a solvent screen. The polarity and proticity of the solvent can significantly impact catalyst activity and reaction outcome.[1] |
| Low Catalyst Activity | Ensure the purity of the this compound catalyst. Consider using a derivative with enhanced catalytic activity if available. |
| Poor Substrate Reactivity | For less reactive ketones, a higher catalyst loading or a more active pyrrolidine derivative might be necessary.[8] |
Issue 2: Poor Stereoselectivity (ee or dr)
| Potential Cause | Suggested Solution |
| Incorrect Temperature | Lowering the reaction temperature is a primary strategy to improve enantioselectivity.[1][9] |
| Solvent Effects | The solvent can influence the transition state geometry. Screen different solvents to find one that favors the desired stereochemical pathway. |
| Catalyst Structure | The stereochemical outcome is highly dependent on the catalyst structure. Ensure you are using the correct enantiomer of the catalyst for the desired product configuration. Modifications to the this compound backbone can also be explored. |
| Presence of Water | In some cases, trace amounts of water can affect stereoselectivity. Ensure the use of anhydrous solvents if the reaction is sensitive to moisture. |
Data Presentation
Table 1: Effect of Temperature on Yield and Enantiomeric Excess (ee) in a Pyrrolidine-Catalyzed Aldol Reaction
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 95 | 85 |
| 2 | 0 | 92 | 92 |
| 3 | -20 | 90 | 96 |
| 4 | -40 | 85 | >98 |
| Conditions: Acetophenone (1 mmol), (S)-(1-Methylpyrrolidin-3-YL)methanol (10 mol%), BH₃·THF (1.2 equiv) in THF. Data adapted from a representative asymmetric reduction.[9] |
Table 2: Influence of Solvent on aza-Michael Addition of Aniline to Methyl Acrylate
| Solvent | Product |
| Water | Mono-addition Product |
| Hexafluoroisopropyl alcohol (HFIP) | Di-addition Product |
| Data from a study on solvent-promoted aza-Michael reactions.[4][5] |
Experimental Protocols
General Protocol for a this compound Catalyzed Aldol Reaction
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (e.g., 1.0 mmol, 5.0 eq) as the solvent or dissolved in a minimal amount of an appropriate anhydrous solvent.
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Catalyst Addition: Add this compound (typically 10-30 mol%).
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Temperature Control: Cool the reaction mixture to the desired temperature (e.g., -25 °C) using a suitable cooling bath.
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Substrate Addition: Slowly add the aldehyde (e.g., 0.2 mmol, 1.0 eq) to the reaction mixture.
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Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
Visualizations
Caption: General experimental workflow for a reaction catalyzed by this compound.
Caption: A logical workflow for troubleshooting common issues in catalyzed reactions.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 4. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preventing catalyst deactivation in pyrrolidin-2-ylmethanamine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in the synthesis of pyrrolidin-2-ylmethanamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound, and what are their typical deactivation issues?
A1: The synthesis of this compound, often achieved through the reductive amination of 2-formylpyrrolidine or hydrogenation of related precursors, commonly employs heterogeneous precious metal catalysts. The most frequently used catalysts are Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), and Ruthenium on carbon (Ru/C).[1][2] The primary deactivation concern is catalyst poisoning by the nitrogen-containing reactants and products.[1][2] The lone pair of electrons on the nitrogen atom can strongly adsorb to the catalyst's active sites, blocking them from the substrate.[2]
Q2: What is the primary cause of catalyst deactivation in this specific reaction?
A2: The principal cause of deactivation is chemical poisoning by the nitrogen-containing compounds present in the reaction, namely the pyrrolidine substrate and the aminomethyl pyrrolidine product.[2] These compounds can bind strongly to the active metal sites, leading to a decrease in catalytic activity. Another significant issue can be "gum formation" or fouling, where polymeric materials deposit on the catalyst surface.[2]
Q3: How does the choice of catalyst metal affect its susceptibility to nitrogen poisoning?
A3: The sensitivity of precious metal catalysts to nitrogen poisoning varies. The general order of decreasing sensitivity is Pd > Ru >> Rh.[1] This means that Rhodium-based catalysts are generally more resistant to poisoning by amines and pyrrolidines compared to Palladium-based catalysts.
Q4: What are other potential sources of catalyst poisons in my reaction?
A4: Besides the reactants and products, catalyst poisons can be introduced through various sources:
-
Reactants and Solvents: Impurities such as sulfur compounds (e.g., thiols), halides, and heavy metals can act as potent catalyst poisons.[1]
-
Gases: Impurities in the hydrogen gas, such as carbon monoxide (CO), can deactivate the catalyst.[1]
-
Apparatus: Leachables from the reactor or tubing can also introduce contaminants.
Q5: What preventative measures can I take to minimize catalyst deactivation?
A5: To minimize catalyst deactivation, consider the following preventative measures:
-
Purify Reactants and Solvents: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons.[1]
-
Gas Purification: Use a high-purity hydrogen source with an in-line purifier to remove trace contaminants.[1]
-
Optimize Reaction Conditions: Operate at the lowest effective temperature and pressure to reduce the chances of side reactions, coking, and sintering.[1]
-
Protecting Groups: In some cases, using a protecting group for the nitrogen atom, such as Boc (tert-butyloxycarbonyl), can mitigate its poisoning effect.
Troubleshooting Guide
This guide addresses common problems encountered during the catalytic synthesis of this compound in a question-and-answer format.
Problem 1: Low or No Catalytic Activity from the Start
-
Potential Cause: Catalyst Poisoning from Impurities.
-
Identification: An elemental analysis of the starting materials or a gradual loss of activity when using a new batch of reagents can indicate the presence of poisons.[1]
-
Suggested Solution: Purify the reactants and solvents. For example, passing them through a column of activated carbon or alumina can remove many common poisons. Ensure the use of high-purity hydrogen gas.[1]
-
-
Potential Cause: Improper Catalyst Activation.
-
Potential Cause: Incorrect Catalyst Loading.
-
Identification: The reaction fails to proceed or is extremely sluggish.
-
Suggested Solution: Increase the catalyst loading. Typical loadings for these reactions can range from 1 to 10 mol% of the active metal relative to the substrate.
-
Problem 2: Gradual Decrease in Reaction Rate or Incomplete Conversion
-
Potential Cause: Product Inhibition/Poisoning.
-
Identification: The reaction starts well but slows down significantly over time.
-
Suggested Solution: Consider using a catalyst less susceptible to nitrogen poisoning, such as Rhodium.[1] Alternatively, operating in a continuous flow reactor can minimize the concentration of the product in the vicinity of the catalyst.
-
-
Potential Cause: Catalyst Sintering.
-
Identification: This is more likely if the reaction is run at high temperatures. Analysis of the spent catalyst using techniques like TEM or XRD would show an increase in metal particle size.[1]
-
Suggested Solution: Maintain the reaction temperature within the recommended range for the catalyst. If high temperatures are necessary, choose a catalyst on a more thermally stable support.[1]
-
-
Potential Cause: Coking or Fouling.
-
Identification: The catalyst may appear discolored or clumped together. This is often accompanied by the formation of viscous materials ("gum") in the reaction mixture.[2]
-
Suggested Solution: Optimize reaction conditions to minimize side reactions that lead to polymer formation. A regeneration procedure involving controlled oxidation can sometimes burn off the coke.[1]
-
Problem 3: Irreversible Loss of Catalyst Activity
-
Potential Cause: Metal Leaching.
-
Identification: Analysis of the reaction filtrate by ICP-MS would show the presence of the catalytic metal.[1] This leads to an irreversible loss of activity.
-
Suggested Solution: Select a solvent that minimizes metal dissolution. Using a catalyst with a strongly anchored metal or a different support material can also mitigate leaching.[1]
-
Data Presentation
Table 1: Typical Catalyst Performance in Reductive Amination of Pyrrolidine Derivatives
| Catalyst | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Conversion (%) | Notes |
| 5% Pd/C | 5 | 10 | 25 | Methanol | >95 | Highly active but susceptible to N-poisoning. |
| 5% Rh/C | 5 | 10 | 50 | Methanol | >99 | More resistant to N-poisoning than Pd/C.[3] |
| Raney® Ni | 5-10 (wt%) | 50-150 | 25-80 | Ethanol | >90 | Prone to gum formation and fouling.[2] |
| 5% Ru/C | 5 | 10 | 25 | Methanol | >95 | Intermediate resistance to N-poisoning.[1] |
Table 2: Effect of Catalyst/Substrate Ratio on Conversion of 1-Methylpyrrole over 5% Rh/C
| Run Number | Catalyst/Substrate Ratio (g/g) | Temperature (°C) | Conversion after 5th Recycle (%) |
| 1 | 0.1 | 50 | 100 |
| 2 | 0.05 | 50 | 17 |
Data adapted from a study on a model compound, highlighting the importance of sufficient catalyst loading to overcome poisoning effects over repeated uses.[3]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of 2-Formylpyrrolidine
-
Catalyst Preparation: In a hydrogenation vessel, add 5% Pd/C (5 mol%) under an inert atmosphere (e.g., Argon). Carefully wet the catalyst with a small amount of the reaction solvent (e.g., methanol) as a safety precaution.[2]
-
Reaction Setup: Dissolve N-Boc-2-formylpyrrolidine (1.0 eq) and ammonium chloride (1.5 eq) in methanol. Add this solution to the hydrogenation vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 10 atm with hydrogen.
-
Reaction: Stir the mixture at room temperature (25 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Protocol 2: General Procedure for Regeneration of a Deactivated Pd/C Catalyst
This protocol is for catalysts deactivated by coking or strongly adsorbed organic species. It may not be effective for poisons like sulfur or heavy metals.
-
Solvent Washing: Wash the recovered catalyst thoroughly with the solvent used in the reaction to remove any loosely adsorbed species. Follow with a wash using a more polar solvent like methanol or water.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) for several hours.
-
Oxidative Treatment (for coking): Place the dried catalyst in a tube furnace. Heat the catalyst in a controlled flow of diluted air (e.g., 5% O₂ in N₂) to a temperature sufficient to burn off carbon deposits (typically 200-400 °C). The temperature should be ramped up slowly to avoid sintering the metal particles.[1]
-
Reduction: After the oxidative treatment, the catalyst (now in an oxidized state) must be re-reduced. Cool the catalyst under an inert atmosphere and then subject it to a hydrogen flow at a temperature recommended by the manufacturer (e.g., 100-200 °C).
-
Storage: After reduction and cooling, store the regenerated catalyst under an inert atmosphere until further use.
Visualizations
References
Validation & Comparative
A Comparative Study: (S)-Pyrrolidin-2-ylmethanamine vs. (S)-Proline in Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, both (S)-pyrrolidin-2-ylmethanamine and (S)-proline have emerged as pivotal catalysts, leveraging the pyrrolidine scaffold to induce chirality in a multitude of chemical transformations. While (S)-proline is a well-established and extensively studied bifunctional catalyst, the application of (S)-pyrrolidin-2-ylmethanamine, a chiral diamine, offers a different catalytic approach. This guide provides a comparative analysis of their performance in key asymmetric reactions, supported by available experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in catalyst selection and experimental design.
At a Glance: Key Structural and Mechanistic Differences
(S)-Proline, an amino acid, features both a secondary amine and a carboxylic acid group. This bifunctional nature is central to its catalytic activity, enabling a concerted mechanism where the amine forms an enamine intermediate with a carbonyl donor, and the carboxylic acid activates the electrophile through hydrogen bonding.
(S)-Pyrrolidin-2-ylmethanamine, on the other hand, is a chiral diamine with a primary and a secondary amine. Its catalytic utility often involves the formation of a more nucleophilic enamine from the secondary amine, while the primary amine can participate in hydrogen bonding or act as a Brønsted base. The absence of the acidic carboxylic acid group distinguishes its catalytic cycle from that of proline.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for which (S)-proline has been extensively utilized as a catalyst. It consistently delivers high yields and enantioselectivities for a broad range of substrates.
Table 1: Performance Data for (S)-Proline in the Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | dr (anti:syn) |
| 1 | 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | - |
| 2 | Isobutyraldehyde | Acetone | DMSO | 30-40 | 4 | 97 | 96 | - |
| 3 | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 10 | 30 | 95 | >99 | 95:5 |
| 4 | 4-Cyanobenzaldehyde | Cyclohexanone | DMF | 20 | 24 | 92 | 98 | 96:4 |
| 5 | Propanal | Cyclohexanone | CH₃CN | 20 | 12 | 85 | 97 | 90:10 |
Data compiled from various literature sources.
Performance in Asymmetric Michael Additions
The Michael addition, another crucial C-C bond-forming reaction, has also been a fertile ground for the application of (S)-proline and its derivatives.
Table 2: Performance Data for (S)-Proline in the Asymmetric Michael Addition
| Entry | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | dr (syn:anti) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 96 | 97 | 99 | 95:5 |
| 2 | Acetone | Benzalmalonate | - | 10 | 24 | 85 | 92 | - |
| 3 | Propanal | Nitroethene | CH₂Cl₂ | 20 | 48 | 78 | 98 | 85:15 |
| 4 | Pentanal | 2-Nitrostyrene | Dioxane | 15 | 72 | 88 | 95 | 90:10 |
Data compiled from various literature sources.
Similar to the aldol reaction, direct comparative data for (S)-pyrrolidin-2-ylmethanamine in the asymmetric Michael addition is limited. However, its structural motif is present in more complex and highly effective chiral diamine catalysts. This suggests that while (S)-pyrrolidin-2-ylmethanamine itself may not be the optimal catalyst without modification, it serves as a valuable chiral building block.
Experimental Protocols
Representative Protocol for (S)-Proline Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline for the direct asymmetric aldol reaction between an aldehyde and a ketone catalyzed by (S)-proline.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) is added the ketone (5.0 mmol).
-
(S)-Proline (0.2 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for the appropriate time (typically 4-48 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess (ee%) and diastereomeric ratio (dr) are determined by chiral HPLC or SFC analysis.
Mechanistic Insights and Logical Relationships
The catalytic cycles of (S)-proline and a hypothetical cycle for (S)-pyrrolidin-2-ylmethanamine illustrate their different modes of action.
Conclusion
(S)-Proline stands as a robust and highly predictable catalyst for asymmetric aldol and Michael reactions, with a vast body of literature supporting its efficacy. Its bifunctional nature allows for a well-defined transition state, leading to excellent stereocontrol.
In contrast, (S)-pyrrolidin-2-ylmethanamine is less explored as a primary organocatalyst for these transformations. The lack of extensive data on its performance suggests that it may be less efficient or stereoselective than (S)-proline in its unmodified form for these specific reaction classes. However, its role as a foundational chiral building block for more complex and highly active diamine catalysts is well-established. For researchers and drug development professionals, (S)-proline remains the catalyst of choice for predictable and high-performance asymmetric aldol and Michael reactions. (S)-Pyrrolidin-2-ylmethanamine, while structurally related, represents an area with potential for the development of new catalytic systems, but currently lacks the established track record of its amino acid counterpart.
A Comparative Guide to Chiral HPLC for Enantiomeric Excess Validation of Pyrrolidin-2-ylmethanamine Products
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (% ee) is a critical quality attribute for chiral pharmaceutical compounds. Pyrrolidin-2-ylmethanamine and its derivatives are important building blocks in the synthesis of a wide range of biologically active molecules.[1] This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of enantiomeric excess in this compound products, supported by experimental data and detailed protocols.
Comparison of Chiral HPLC Methods
The separation of this compound enantiomers can be achieved through both direct and indirect chiral HPLC methods. The direct approach utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers, while the indirect method involves derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
Table 1: Comparison of Direct Chiral HPLC Methods
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Expected Performance |
| A | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | n-Hexane/Ethanol/Diethylamine | 1.0 | UV (254 nm) | Good resolution, baseline separation achievable. |
| B | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | n-Hexane/Isopropanol/Diethylamine | 1.0 | UV (254 nm) | Often provides complementary selectivity to cellulose-based CSPs. |
| C | Chlorinated Cellulose Phenylcarbamate (e.g., Lux® Cellulose-2) | Supercritical CO₂/Methanol | 2.0 | UV (210 nm) | High resolution, though method development can be more complex. |
Data adapted from studies on structurally similar compounds and general principles of chiral chromatography.
Table 2: Comparison of Indirect Chiral HPLC Method
| Method | Derivatizing Agent | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Expected Performance |
| D | Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | C18 (achiral) | Acetonitrile/Water with 0.1% TFA (gradient) | 1.0 | UV (340 nm) | Excellent resolution of diastereomers, but requires an additional reaction step. |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Method (Based on Method A)
This protocol describes a general procedure for the direct enantiomeric separation of a this compound derivative using a cellulose-based chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (98:2:0.2, v/v/v)
-
Sample: this compound product dissolved in mobile phase (1 mg/mL)
-
Racemic standard of this compound
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to verify system suitability (resolution > 1.5).
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
Protocol 2: Indirect Chiral HPLC Method (Based on Method D)
This protocol details the derivatization of this compound with Marfey's reagent followed by analysis on a standard C18 column.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Derivatizing Agent: Marfey's Reagent solution (1% in acetone)
-
Sample: this compound product (1 mg/mL in water)
-
Sodium Bicarbonate solution (1 M)
2. Derivatization Procedure:
-
To 100 µL of the sample solution, add 200 µL of the Marfey's Reagent solution.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
3. Chromatographic Conditions:
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the derivatized racemic standard to identify the retention times of the two diastereomers.
-
Inject the derivatized sample.
-
Calculate the enantiomeric excess as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for determining enantiomeric excess using chiral HPLC.
Biological Context and Signaling Pathways
This compound is a versatile chiral building block found in a variety of pharmacologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and as antibacterial agents.[1] The specific signaling pathway targeted depends on the final structure of the drug molecule incorporating the this compound scaffold. For instance, as part of a DPP-4 inhibitor, it would be involved in the incretin pathway, modulating glucose homeostasis. The stereochemistry of the this compound core is often crucial for the molecule's affinity and selectivity towards its biological target.
Due to the broad applicability of this scaffold, a single signaling pathway cannot be universally ascribed to all its derivatives. The experimental workflow diagram provided above offers a more direct and universally applicable visualization for the quality control aspect of these important chiral intermediates.
References
A Comparative Guide to Pyrrolidin-2-ylmethanamine Derivatives in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has identified pyrrolidine-based structures as a cornerstone for achieving high stereoselectivity in a multitude of chemical transformations. Among these, derivatives of pyrrolidin-2-ylmethanamine, which includes the well-studied prolinamides, have proven to be particularly effective. Their modular nature allows for fine-tuning of steric and electronic properties, leading to highly efficient and selective catalysts for key carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of various this compound derivatives in asymmetric aldol and Michael addition reactions, supported by experimental data and detailed methodologies.
Catalytic Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in medicinal chemistry. The performance of several L-prolinamide derivatives in the direct aldol reaction between aldehydes and acetone is summarized below. The data highlights the influence of the amide substituent on catalytic activity and stereoselectivity.
| Catalyst | Aldehyde | Time (h) | Yield (%) | ee (%) | Reference |
| 1a (N-phenyl) | 4-Nitrobenzaldehyde | 48 | 95 | 46 | [1] |
| 1b (N-(4-methoxyphenyl)) | 4-Nitrobenzaldehyde | 72 | 92 | 31 | [1] |
| 1c (N-(4-nitrophenyl)) | 4-Nitrobenzaldehyde | 24 | 96 | 43 | [1] |
| 1d (N-benzyl) | 4-Nitrobenzaldehyde | 96 | 75 | 23 | [1] |
| 2a ((1S,2S)-2-hydroxy-1,2-diphenylethyl) | 4-Nitrobenzaldehyde | 24 | 98 | 93 | [1] |
| 2a | Isovaleraldehyde | 48 | 65 | >99 | [1] |
| 2a | Cyclohexanecarboxaldehyde | 48 | 72 | >99 | [1] |
Observations:
-
Simple N-aryl and N-alkyl prolinamides generally provide moderate enantioselectivity.
-
The electronic nature of the substituent on the N-aryl ring influences the enantiomeric excess, suggesting the importance of the amide N-H proton as a hydrogen bond donor.[1]
-
A significant enhancement in both yield and enantioselectivity is observed with prolinamides derived from α,β-amino alcohols, such as catalyst 2a . The terminal hydroxyl group is believed to participate in the transition state, leading to a more ordered and selective reaction.[1][2]
-
Catalyst 2a demonstrates exceptional enantioselectivity (>99% ee) for aliphatic aldehydes.[1]
Catalytic Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful reaction for the enantioselective formation of carbon-carbon bonds. This compound derivatives are highly effective in catalyzing the addition of aldehydes and ketones to nitroolefins.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| 3a | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH2Cl2 | 7 | 99 | 78:22 | 68 | [3] |
| 3b | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 24 | 87 | 92:8 | 85 | [3] |
| 4a | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 24 | 95 | 95:5 | 96 | [4] |
| 4b | Cyclohexanone | trans-β-Nitrostyrene | Water | 24 | 99 | 92:8 | - | [5] |
Observations:
-
The choice of solvent significantly impacts the diastereoselectivity and enantioselectivity in Michael additions, with non-polar solvents like methylcyclohexane often providing better results.[3]
-
Subtle structural modifications to the pyrrolidine catalyst can lead to substantial improvements in stereocontrol.
-
The use of water as a solvent can be highly effective, leading to excellent yields, although enantioselectivity data was not provided in the cited source.[5]
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in neat acetone (5.0 mL), the this compound derivative catalyst (20 mol%) is added. The resulting mixture is stirred at the specified temperature (e.g., room temperature or -25 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Procedure for the Asymmetric Michael Addition
To a mixture of the aldehyde or ketone (2.0 mmol) and the nitroolefin (1.0 mmol) in the specified solvent (2.0 mL), the this compound derivative catalyst (10-20 mol%) is added. The reaction is stirred at the specified temperature until the nitroolefin is consumed, as monitored by TLC. The reaction mixture is then directly loaded onto a silica gel column and purified by flash chromatography to yield the Michael adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The catalytic cycle of this compound derivatives in these reactions typically proceeds through the formation of a nucleophilic enamine intermediate. This common mechanistic pathway is illustrated below, along with a typical experimental workflow.
References
- 1. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study [mdpi.com]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Benchmark of Pyrrolidin-2-ylmethanamine and Other Privileged Chiral Diamine Catalysts in Asymmetric Synthesis
In the field of asymmetric organocatalysis, the selection of an appropriate chiral catalyst is a critical parameter that dictates the stereochemical outcome and overall efficiency of a synthetic transformation. Chiral diamines have emerged as a highly successful class of organocatalysts, capable of activating substrates through the formation of chiral enamines or iminium ions. This guide presents a comparative performance benchmark of (S)-pyrrolidin-2-ylmethanamine and its derivatives against other widely used chiral diamine catalysts, such as (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) and (S,S)-1,2-Diphenylethylenediamine (DPEN) derivatives.
While direct, side-by-side comparative studies under identical conditions are scarce in the literature, this guide collates representative experimental data from various high-impact studies to offer a valuable reference for researchers, scientists, and drug development professionals. The data is presented for key C-C bond-forming reactions, including the Michael, Aldol, and Mannich reactions, providing insights into the relative strengths and substrate preferences of each catalyst class.
Comparative Performance Data
The following tables summarize the performance of pyrrolidin-2-ylmethanamine derivatives and other leading chiral diamines in various asymmetric reactions. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.
Table 1: Asymmetric Michael Addition of Aldehydes/Ketones to Nitro-olefins
| Catalyst | Aldehyde/Ketone Donor | Nitro-olefin Acceptor | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine / TFA | Isobutyraldehyde | (E)-β-Nitrostyrene | 96 | - | 91 |
| (1R,2R)-Cyclohexanediamine Derivative | Acetylacetone | trans-β-Nitrostyrene | 93 | - | 41 |
| (R,R)-DPEN-Thiourea Derivative | Cyclohexanone | trans-β-Nitrostyrene | 99 | >9:1 | 99 |
Table 2: Asymmetric Aldol Reaction
| Catalyst | Aldehyde Acceptor | Ketone Donor | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-Prolinamide Derivative | 4-Nitrobenzaldehyde | Cyclohexanone | 85 | 90:10 | 85 |
| (1R,2R)-Diaminocyclohexane / Hexanedioic acid | 4-Nitrobenzaldehyde | Cyclohexanone | 78 | >20:1 | 94 |
| L-Proline (benchmark) | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 95:5 | 96 |
Experimental Workflows and Logical Diagrams
A systematic approach is crucial when screening and selecting a chiral catalyst for a specific transformation. The following diagram illustrates a general workflow for this process.
The catalytic cycle for many chiral amine catalysts proceeds through the formation of a key enamine intermediate, which then attacks the electrophile in a stereocontrolled manner.
Key Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of catalytic performance. Below are representative protocols for the reactions cited in the data tables.
Protocol 1: Asymmetric Michael Addition Catalyzed by (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine
This protocol is adapted for the reaction of isobutyraldehyde with (E)-β-nitrostyrene.
-
Materials:
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine (30 mol%)
-
Trifluoroacetic acid (TFA) (30 mol%)
-
Isobutyraldehyde (1.0 mmol)
-
(E)-β-Nitrostyrene (0.33 mmol)
-
Solvent (e.g., CH2Cl2, 1.0 mL)
-
-
Procedure:
-
To a solution of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.1 mmol) and trifluoroacetic acid (0.1 mmol) in the selected solvent, add isobutyraldehyde (1.0 mmol).
-
Add (E)-β-nitrostyrene (0.33 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the required time (typically 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Protocol 2: Asymmetric Aldol Reaction Catalyzed by (1R,2R)-Diaminocyclohexane
This protocol describes the reaction between 4-nitrobenzaldehyde and cyclohexanone.
-
Materials:
-
(1R,2R)-(-)-1,2-Diaminocyclohexane (10 mol%)
-
Hexanedioic acid (Adipic acid) (5 mol%)
-
4-Nitrobenzaldehyde (0.5 mmol)
-
Cyclohexanone (5.0 mmol)
-
Solvent: MeOH/H₂O mixture
-
-
Procedure:
-
In a reaction vial, dissolve (1R,2R)-diaminocyclohexane (0.05 mmol) and hexanedioic acid (0.025 mmol) in the MeOH/H₂O solvent system.
-
Add 4-nitrobenzaldehyde (0.5 mmol) and cyclohexanone (5.0 mmol) to the solution.
-
Stir the mixture at the desired temperature (e.g., room temperature) until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the β-hydroxyketone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric excess (ee) by chiral HPLC.
-
Conclusion
The data compiled in this guide indicates that while this compound derivatives are effective catalysts for asymmetric reactions, particularly the Michael addition, derivatives of DPEN and DACH often exhibit superior enantioselectivity and diastereoselectivity, especially in Aldol and Michael reactions involving cyclic ketones. DPEN-thiourea catalysts, for instance, demonstrate exceptional control in the Michael addition, achieving near-perfect enantioselectivity.[1] Similarly, DACH-based systems show very high diastereoselectivity in the aldol reaction.[2]
The choice of catalyst is highly dependent on the specific substrates and the desired transformation. Pyrrolidine-based catalysts offer a valuable and versatile option, but for reactions requiring the highest levels of stereocontrol, more structurally complex and bifunctional catalysts derived from scaffolds like DPEN and DACH may be necessary. This guide serves as a starting point for catalyst selection, and it is recommended that researchers perform their own screening and optimization to identify the ideal catalyst for their specific synthetic challenge.
References
Spectroscopic Analysis for Confirming the Structure of Pyrrolidin-2-ylmethanamine Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a critical step in the synthesis of novel chemical entities. Pyrrolidin-2-ylmethanamine is a valuable chiral building block in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[1][2] This guide provides a comparative overview of key spectroscopic techniques used to elucidate and confirm the structures of its reaction products, supported by experimental data and detailed protocols.
Comparative Analysis of Spectroscopic Techniques
The structural characterization of a new compound is rarely accomplished with a single technique. Instead, a combination of spectroscopic methods is employed, each providing a unique piece of the structural puzzle. While methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are essential for routine analysis, X-ray Crystallography is considered the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.[3]
Table 1: Comparison of Key Spectroscopic Methods for Structural Elucidation
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages & Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, stereochemical relationships. | 5-10 mg dissolved in deuterated solvent. | Low to Medium | Adv: Provides the most comprehensive structural information in solution. Non-destructive. Lim: Requires relatively pure sample in moderate quantity; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Micrograms to nanograms, soluble for ESI. | High | Adv: Extremely sensitive, provides exact molecular weight and formula.[4] Lim: Provides limited information on atom connectivity and no stereochemical data. |
| FTIR Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, N-H, O-H).[5] | Small amount of solid, liquid, or gas. | High | Adv: Fast, simple, and requires minimal sample.[6] Lim: Provides information on functional groups only, not the overall molecular framework. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration.[3][7] | Single, high-quality crystal (0.1-0.5 mm). | Very Low | Adv: Unambiguous, "gold standard" for structure determination.[8] Lim: Crystal growth can be a significant bottleneck; solid-state structure may differ from solution conformation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are used to map out the complete molecular structure.
Expected NMR Data
The following tables summarize the anticipated chemical shifts for a hypothetical reaction product: N-((pyrrolidin-2-yl)methyl)acetamide, formed by the acylation of the primary amine.
Table 2: Predicted ¹H NMR Data for N-((pyrrolidin-2-yl)methyl)acetamide
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Pyrrolidine ring protons (4H) | 1.40 - 2.10 | Multiplet | 4H |
| Acetyl group protons (CH₃) | ~2.05 | Singlet | 3H |
| Pyrrolidine N-H | 2.50 - 3.50 (variable) | Broad Singlet | 1H |
| Pyrrolidine CH₂-N | 2.80 - 3.10 | Multiplet | 2H |
| Methylene bridge (CH₂) | 3.10 - 3.50 | Multiplet | 2H |
| Pyrrolidine CH | ~3.20 | Multiplet | 1H |
| Amide N-H | 7.50 - 8.50 (variable) | Broad Singlet | 1H |
Note: Chemical shifts are highly dependent on the solvent and substitution.
Table 3: Predicted ¹³C NMR Data for N-((pyrrolidin-2-yl)methyl)acetamide
| Assignment | Expected Chemical Shift (δ) ppm |
| Acetyl group (CH₃) | ~23.0 |
| Pyrrolidine C4 | ~25.0 |
| Pyrrolidine C3 | ~30.0 |
| Methylene bridge (CH₂) | ~45.0 |
| Pyrrolidine C5 (CH₂-N) | ~47.0 |
| Pyrrolidine C2 (CH) | ~60.0 |
| Amide Carbonyl (C=O) | ~170.0 |
Reference data for pyrrolidine and its simple derivatives can be found in chemical databases.[9][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]
-
¹H NMR Acquisition :
-
Use a standard single-pulse sequence on a 400 MHz (or higher) spectrometer.
-
Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[11]
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence.
-
Acquire 512-2048 scans (or more for dilute samples) with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon environments.[11]
-
-
2D NMR (COSY, HSQC) : If structural assignment is ambiguous, perform 2D NMR experiments to establish proton-proton (COSY) and proton-carbon (HSQC) correlations.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the product and, with high-resolution instruments (HRMS), its elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for the polar, non-volatile nature of many pyrrolidine derivatives.[12]
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.
-
Instrument Setup : Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Data Acquisition :
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
For HRMS, use a TOF or Orbitrap analyzer to obtain an accurate mass measurement, typically with a mass accuracy of <5 ppm.[4]
-
Perform tandem MS (MS/MS) experiments to induce fragmentation. The fragmentation patterns, such as the characteristic loss of the pyrrolidine ring, can provide additional structural confirmation.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule.[6] For reaction products of this compound, it is particularly useful for confirming the formation of new bonds, such as an amide or sulfonamide, and the disappearance of the primary amine starting material.
Table 4: Key FTIR Vibrational Frequencies for Pyrrolidine Derivatives
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amine (N-H) | Stretch (primary) | 3400-3250 (two bands) |
| Amine (N-H) | Bend (primary) | 1650-1580 |
| Amide (N-H) | Stretch (secondary) | 3350-3250 (one band) |
| Amide (C=O) | Stretch ("Amide I" band) | 1680-1630 |
| Amide (N-H) | Bend ("Amide II" band) | 1550-1510 |
| Alkane (C-H) | Stretch | 2960-2850 |
Reference spectra for pyrrolidine are available in the NIST WebBook.[14]
Experimental Protocol: FTIR-ATR
-
Background Scan : Ensure the Attenuated Total Reflectance (ATR) crystal is clean and acquire a background spectrum.
-
Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal. If solid, apply pressure to ensure good contact.[11]
-
Spectrum Acquisition :
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[5]
-
-
Analysis : The resulting spectrum will show sharp absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
Visualizing the Analytical Workflow
A logical and systematic approach is essential for efficient and accurate structure determination. The following diagrams illustrate a typical workflow and a representative reaction.
Caption: Logical workflow for spectroscopic analysis.
Caption: Key structural features in a typical reaction.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 10. 2-Pyrrolidinone(616-45-5) 13C NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 14. Pyrrolidine [webbook.nist.gov]
Comparative Kinetic Analysis of Pyrrolidin-2-ylmethanamine and Its Analogs as Asymmetric Organocatalysts
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of pyrrolidine-based organocatalysts, supported by experimental data and detailed protocols.
The field of asymmetric organocatalysis has seen a rapid expansion in the development of small organic molecules that can induce high stereoselectivity in chemical transformations. Among these, catalysts derived from the chiral scaffold of pyrrolidine have proven to be particularly effective and versatile. This guide provides a comparative kinetic study of pyrrolidin-2-ylmethanamine and its analogs, offering a quantitative basis for catalyst selection in crucial carbon-carbon bond-forming reactions such as the aldol and Michael additions.
Catalytic Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. The catalytic efficiency of this compound and its derivatives in this reaction is a key measure of their utility. While comprehensive side-by-side kinetic data under identical conditions is scarce in the literature, this guide collates available data to provide a comparative overview.
The catalytic activity of these pyrrolidine-based catalysts is intrinsically linked to their structural features. Modifications to the C2 substituent on the pyrrolidine ring can significantly influence steric hindrance and the ability to form crucial hydrogen bonds in the transition state, thereby affecting both reaction rate and enantioselectivity.[1][2] For instance, prolinamide derivatives, which are analogs of this compound, have been extensively studied, and their catalytic activity can be tuned by altering the amide substituent.[2]
Table 1: Comparative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr, anti/syn) | Reference |
| (S)-Pyrrolidin-2-ylmethanamine | 20 | DMSO | Room Temp | 24 | 75 | 85 | 95:5 | Hypothetical Data |
| (S)-N-((Pyrrolidin-2-yl)methyl)acetamide | 20 | DMSO | Room Temp | 36 | 70 | 90 | 97:3 | Hypothetical Data |
| (S)-Proline | 30 | DMSO | Room Temp | 48 | 95 | 96 | 93:7 | [3] |
| Diarylprolinol Silyl Ether | 10 | CH2Cl2 | -20 | 12 | 98 | >99 | 98:2 | [1] |
*Note: Hypothetical data is included for illustrative purposes due to the lack of directly comparable, quantitative kinetic data for this compound in the reviewed literature. Researchers are encouraged to perform direct comparative studies.
Catalytic Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another fundamental C-C bond-forming reaction where pyrrolidine-based organocatalysts excel. These catalysts operate through an enamine-based mechanism, where the chiral amine reversibly forms a nucleophilic enamine with a donor molecule (e.g., a ketone), which then adds to an electrophilic acceptor (e.g., a nitroalkene).
Kinetic studies have revealed that for many peptide-catalyzed Michael additions, the rate-limiting steps are the reaction of the enamine with the electrophile and the subsequent hydrolysis of the resulting imine, rather than the initial formation of the enamine.[1] This understanding is crucial for optimizing reaction conditions and catalyst design. The nucleophilicity of the pyrrolidine nitrogen plays a significant role in the catalytic cycle, and studies have quantified the Brønsted basicities and nucleophilicities of various pyrrolidine-based organocatalysts.[4]
Table 2: Comparative Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Propanal to Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr, syn/anti) | Reference |
| (S)-Pyrrolidin-2-ylmethanamine | 10 | Toluene | Room Temp | 48 | 85 | 92 | 90:10 | Hypothetical Data |
| (S)-N-((Pyrrolidin-2-yl)methyl)benzamide | 10 | Toluene | Room Temp | 60 | 82 | 95 | 95:5 | Hypothetical Data |
| (S)-Proline | 20 | CHCl3 | Room Temp | 72 | 78 | 88 | 85:15 | [5] |
| Diarylprolinol Silyl Ether | 5 | Toluene | 0 | 24 | 99 | 99 | >99:1 | [1] |
*Note: Hypothetical data is included for illustrative purposes due to the lack of directly comparable, quantitative kinetic data for this compound in the reviewed literature.
Experimental Protocols
General Procedure for Kinetic Analysis of an Organocatalyzed Aldol Reaction
This protocol describes a general method for determining the initial rate of an organocatalyzed aldol reaction using in-situ NMR spectroscopy.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Organocatalyst (e.g., (S)-pyrrolidin-2-ylmethanamine)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
Procedure:
-
Prepare a stock solution of the aldehyde, ketone, and internal standard in the deuterated solvent in a volumetric flask.
-
In an NMR tube, dissolve a precise amount of the organocatalyst in a known volume of the stock solution.
-
Immediately place the NMR tube in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
Acquire a series of 1H NMR spectra at regular time intervals.
-
Integrate the signals of the starting materials, product, and the internal standard in each spectrum.
-
Plot the concentration of the product as a function of time.
-
The initial reaction rate is determined from the slope of the initial linear portion of this plot.
-
Repeat the experiment with varying concentrations of the aldehyde, ketone, and catalyst to determine the reaction order with respect to each component and to establish the rate law.
Signaling Pathways and Experimental Workflows
The catalytic cycle of pyrrolidine-based organocatalysts in asymmetric aldol and Michael reactions typically proceeds through the formation of key intermediates such as enamines and iminium ions. The chiral catalyst provides a stereocontrolled environment for the carbon-carbon bond-forming step.
Caption: Generalized enamine catalytic cycle for pyrrolidine-catalyzed aldol reactions.
The experimental workflow for comparing the catalytic performance of different pyrrolidine analogs involves a systematic variation of reaction parameters and careful analysis of the outcomes.
Caption: General experimental workflow for comparing the performance of pyrrolidine-based catalysts.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study [mdpi.com]
- 3. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stereoselectivity in Action: A Comparative Analysis of (R)- and (S)-Enantiomers of Pyrrolidin-2-ylmethanamine Derivatives as Dopamine D2 Receptor Ligands
A deep dive into the stereoselective binding of pyrrolidin-2-ylmethanamine derivatives reveals the critical role of chirality in their interaction with the dopamine D2 receptor. This guide presents a comparative analysis of the biological activity of (R)- and (S)-enantiomers, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships.
The this compound scaffold is a key pharmacophore in a variety of centrally acting agents, particularly those targeting dopamine receptors. The stereochemistry at the 2-position of the pyrrolidine ring plays a pivotal role in determining the binding affinity and selectivity of these compounds for their biological targets. This guide focuses on the differential activity of the (R)- and (S)-enantiomers of N-substituted this compound derivatives, with a particular emphasis on their interaction with the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.
Unveiling Stereoselective Affinity: Dopamine D2 Receptor Binding
Research has consistently demonstrated a significant difference in the biological activity of the (R)- and (S)-enantiomers of this compound derivatives at the dopamine D2 receptor. The (R)-enantiomers generally exhibit substantially higher binding affinity compared to their (S)-counterparts. This stereoselectivity is a crucial factor in the development of potent and selective D2 receptor ligands.
A key study by Högberg et al. (1991) on a series of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides highlighted this phenomenon. Their findings revealed that the dopamine D2 receptor antagonist activity was almost exclusively confined to the (R)-enantiomer.[1] This pronounced stereoselectivity underscores the importance of a specific three-dimensional orientation of the pharmacophoric groups for effective interaction with the receptor's binding site.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (IC50 values) of representative (R)- and (S)-enantiomers of N-substituted this compound derivatives for the dopamine D2 receptor, as determined by [3H]spiperone displacement assays. Lower IC50 values indicate higher binding affinity.
| Compound | Enantiomer | Dopamine D2 Receptor Affinity (IC50, nM) | Reference |
| N-((1-benzyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide | (R) | 1.1 | Högberg et al., 1991 |
| N-((1-benzyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide | (S) | > 10,000 | Högberg et al., 1991 |
| N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide | (R) | 0.9 | Högberg et al., 1991 |
| N-((1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide | (S) | > 10,000 | Högberg et al., 1991 |
| N-((1-benzyl-2-pyrrolidinyl)methyl)-3-bromo-5,6-dimethoxysalicylamide | (R) | 1.2 | Högberg et al., 1991 |
| N-((1-benzyl-2-pyrrolidinyl)methyl)-3-bromo-5,6-dimethoxysalicylamide | (S) | > 10,000 | Högberg et al., 1991 |
Experimental Protocols
The determination of binding affinities for the dopamine D2 receptor is a critical step in the evaluation of these compounds. A widely used and robust method is the radioligand binding assay using [3H]spiperone.
[3H]Spiperone Competition Binding Assay for Dopamine D2 Receptors
Objective: To determine the affinity of test compounds for the dopamine D2 receptor by measuring their ability to displace the radiolabeled antagonist [3H]spiperone from its binding sites in rat striatal membranes.
Materials:
-
Tissue Preparation: Male Wistar rat striata are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.
-
Radioligand: [3H]Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Determination: (+)-Butaclamol (1 µM).
-
Test Compounds: (R)- and (S)-enantiomers of this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Liquid Scintillation Counter .
Procedure:
-
Incubation: In a final volume of 1 mL, the assay tubes contain the rat striatal membrane preparation, [3H]spiperone (at a final concentration of approximately 0.2-0.4 nM), and various concentrations of the test compound or buffer (for total binding) or (+)-butaclamol (for non-specific binding).
-
The mixture is incubated at 37°C for 15 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are then washed three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
Data Analysis:
The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of [3H]spiperone (IC50) is determined by non-linear regression analysis of the competition curves. The affinity of the test compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.
References
DFT calculations to compare transition states of pyrrolidin-2-ylmethanamine and proline catalysis
For Researchers, Scientists, and Drug Development Professionals
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free approach to the construction of chiral molecules. Among the pioneering organocatalysts, the amino acid L-proline has been extensively studied and utilized. Its simple structure, ready availability, and remarkable stereocontrol have made it a staple in the synthetic chemist's toolbox. A structurally related compound, pyrrolidin-2-ylmethanamine, offers an interesting alternative, replacing the carboxylic acid moiety of proline with a basic aminomethyl group. This guide provides a comparative analysis of the catalytic mechanisms of these two organocatalysts, leveraging Density Functional Theory (DFT) calculations to understand the intricacies of their transition states.
Proline Catalysis: The Role of the Carboxylic Acid in Transition State Stabilization
Proline is known to catalyze a variety of reactions, most notably aldol and Michael additions, through an enamine-based mechanism. The key to its efficacy lies in the bifunctional nature of the molecule: the secondary amine forms a nucleophilic enamine intermediate with a carbonyl compound, while the carboxylic acid group acts as an intramolecular Brønsted acid, activating the electrophile and stabilizing the transition state through hydrogen bonding.
Quantitative Analysis of Proline-Catalyzed Aldol Reaction Transition States
The following table summarizes representative activation free energies (ΔG‡) for the key steps in the proline-catalyzed intermolecular aldol reaction between acetone and acetaldehyde, as determined by DFT calculations in the literature.
| Reaction Step | Transition State | Catalyst | Computational Level | Solvent | ΔG‡ (kcal/mol) |
| Enamine Formation | TS_enamine | L-Proline | B3LYP/6-31G(d) | DMSO | 12.0 |
| C-C Bond Formation (re-face attack) | TS_re | L-Proline | B3LYP/6-31G(d) | DMSO | 11.1 |
| C-C Bond Formation (si-face attack) | TS_si | L-Proline | B3LYP/6-31G(d) | DMSO | 12.5 |
| Iminium Hydrolysis | TS_hydrolysis | L-Proline | B3LYP/6-31G(d) | DMSO | Not reported as rate-determining |
Note: The values presented are illustrative and can vary depending on the specific substrates, computational method, and solvent model used.
Experimental and Computational Protocols
Typical Computational Protocol for Proline Catalysis DFT Studies:
Density functional theory (DFT) calculations are commonly employed to investigate the mechanism of proline-catalyzed reactions. A typical protocol involves the following:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a functional such as B3LYP or M06-2X and a basis set like 6-31G(d) or larger.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvent Effects: The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactant and product states.
This compound Catalysis: A Mechanistic Hypothesis
This compound shares the same chiral pyrrolidine backbone as proline, including the crucial secondary amine necessary for enamine formation. However, the replacement of the acidic carboxylic acid with a basic aminomethyl group is expected to significantly alter its catalytic behavior.
In the absence of direct DFT studies, we can hypothesize a catalytic cycle based on its structure:
-
Enamine Formation: Similar to proline, the secondary amine of this compound will react with a carbonyl compound to form a chiral enamine intermediate.
-
Transition State: Unlike proline, this compound lacks an internal Brønsted acid to activate the electrophile (e.g., an aldehyde). The aminomethyl group is basic and would not engage in the same type of hydrogen bonding stabilization of the developing negative charge on the electrophile's oxygen atom in the transition state. This would likely lead to a higher activation barrier for the C-C bond-forming step compared to proline.
-
Stereocontrol: The stereochemical outcome would be dictated by the steric hindrance of the pyrrolidine ring and the aminomethyl group, but the lack of the rigid, hydrogen-bonded transition state seen with proline may result in lower enantioselectivity. It is plausible that for this compound to be an effective catalyst, an external Brønsted or Lewis acid co-catalyst would be required to activate the electrophile.
Visualization of Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the aldol reaction catalyzed by L-proline and (S)-pyrrolidin-2-ylmethanamine, highlighting the key differences in the transition states.
Caption: Catalytic cycles for an aldol reaction.
Conclusion
DFT calculations have provided significant insights into the mechanism of proline catalysis, highlighting the crucial role of the carboxylic acid in stabilizing the transition state through hydrogen bonding. This bifunctionality is key to its high efficiency and stereoselectivity.
In contrast, while this compound possesses the necessary secondary amine for enamine formation, the absence of an acidic proton donor within the catalyst structure suggests a less efficient catalytic cycle for reactions like the aldol addition. The transition state is expected to be less stabilized, likely leading to higher activation energies and potentially lower stereoselectivity in the absence of a co-catalyst.
This comparative analysis underscores the importance of catalyst design in organocatalysis. Future DFT studies on this compound and related primary amine-containing organocatalysts would be highly valuable to further elucidate their reaction mechanisms and guide the development of new, efficient catalytic systems.
A Comparative Cost-Effectiveness Analysis of Pyrrolidin-2-ylmethanamine Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Pathway
Pyrrolidin-2-ylmethanamine is a valuable chiral building block in the synthesis of numerous pharmaceuticals. The economic viability and efficiency of its production are critical considerations in drug development and manufacturing. This guide provides a comprehensive cost-effectiveness analysis of three primary synthetic routes to (S)-pyrrolidin-2-ylmethanamine, originating from L-proline, succinimide, and 2-pyrrolidinone. The comparison is based on key metrics including chemical yield, reaction conditions, reagent costs, and catalyst efficiency, supported by detailed experimental protocols.
Executive Summary of Synthesis Routes
Three prominent methods for the synthesis of this compound are:
-
Reduction of L-Prolinamide: This route involves the conversion of readily available and chiral L-proline to L-prolinamide, followed by reduction using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Catalytic Hydrogenation of Succinimide: This method utilizes succinimide as an inexpensive starting material, which is catalytically hydrogenated to afford the target amine. This process often involves intermediate steps to form pyrrolidin-2-one.
-
Reductive Amination of 2-Pyrrolidinone: 2-Pyrrolidinone, an intermediate in the succinimide route, can be directly converted to this compound via reductive amination.
The selection of the most appropriate route depends on a balance of factors including raw material cost, reagent and catalyst expense, operational complexity, and desired product purity.
Comparative Analysis of Synthesis Routes
The following tables provide a detailed comparison of the three synthesis routes based on available experimental data.
Table 1: Comparison of Starting Materials and Reagents
| Parameter | Route 1: From L-Proline | Route 2: From Succinimide | Route 3: From 2-Pyrrolidinone |
| Starting Material | L-Proline | Succinimide | 2-Pyrrolidinone |
| CAS Number | 147-85-3 | 123-56-8 | 616-45-5 |
| Indicative Price | ~ $90/kg[1] | - | - |
| Key Reagents | Thionyl chloride, Ammonia, Lithium Aluminum Hydride (LiAlH₄) | Hydrogen gas, Ammonia | Ammonia, Hydrogen gas |
| Catalyst | None (for reduction) | Raney Nickel, Rhodium on Alumina | - |
| Solvents | Tetrahydrofuran (THF), Diethyl ether | Water, various organic solvents | - |
Table 2: Comparison of Reaction Parameters and Yields
| Parameter | Route 1: From L-Prolinamide | Route 2: From Succinimide | Route 3: From 2-Pyrrolidinone |
| Overall Yield | Moderate to High | High (e.g., 97% for a derivative)[2] | Moderate to High |
| Reaction Steps | 2 (Prolinamide formation, Reduction) | Variable (depending on intermediate isolation) | 1 |
| Reaction Temperature | 0 °C to reflux | Elevated temperatures (e.g., 250-290 °C for ammonolysis)[3] | High Temperature |
| Reaction Pressure | Atmospheric | High pressure (e.g., 8.0-16.0 MPa for ammonolysis)[3] | High Pressure |
| Reaction Time | Variable | Variable | Variable |
Table 3: Cost-Effectiveness and Safety Considerations
| Parameter | Route 1: From L-Proline | Route 2: From Succinimide | Route 3: From 2-Pyrrolidinone |
| Raw Material Cost | Higher | Lower | Moderate |
| Reagent/Catalyst Cost | High (LiAlH₄ is expensive and hazardous) | Moderate (Catalysts can be costly but are used in smaller amounts and can be recycled) | Moderate |
| Operational Complexity | High (Requires handling of pyrophoric LiAlH₄) | Moderate to High (Requires high-pressure equipment) | Moderate to High (Requires high-pressure equipment) |
| Safety Hazards | Highly flammable and reactive LiAlH₄, evolution of hydrogen gas | Flammable hydrogen gas, high pressure | Flammable hydrogen gas, high pressure |
| Scalability | Challenging due to LiAlH₄ handling | Good | Good |
| Stereochemistry Control | Excellent (starts from chiral L-proline) | Requires chiral resolution or asymmetric synthesis | Requires chiral resolution or asymmetric synthesis |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each synthesis route.
Detailed Experimental Protocols
Route 1: Reduction of L-Prolinamide
This two-step synthesis starts with the conversion of L-proline to L-prolinamide, which is then reduced to (S)-pyrrolidin-2-ylmethanamine.
-
Step 1: Synthesis of L-Prolinamide from L-Proline
-
Suspend L-proline in a suitable solvent (e.g., methanol).
-
Cool the suspension to 0 °C and slowly add thionyl chloride to form the methyl ester hydrochloride.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a cooled solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature until the conversion to the amide is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture and concentrate the filtrate to obtain crude L-prolinamide. Purify by recrystallization.
-
-
Step 2: Reduction of L-Prolinamide to (S)-pyrrolidin-2-ylmethanamine [2][4]
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of L-prolinamide in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield (S)-pyrrolidin-2-ylmethanamine.
-
Route 2: Catalytic Hydrogenation of Succinimide
This route involves the hydrogenation of succinimide, which can proceed in one or two stages, often with 2-pyrrolidinone as an intermediate.
-
General Procedure for Catalytic Hydrogenation
-
Charge a high-pressure autoclave with succinimide, a suitable solvent (e.g., water, dioxane), and the chosen catalyst (e.g., Raney Nickel or Rhodium on Alumina).
-
Seal the autoclave and purge it with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to the desired pressure.
-
Heat the mixture to the specified temperature with vigorous stirring.
-
Maintain the reaction under these conditions for the required duration, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Isolate the product from the filtrate by solvent evaporation and subsequent purification (e.g., distillation or crystallization). The specific conditions (temperature, pressure, catalyst, and solvent) will determine the selectivity towards 2-pyrrolidinone or this compound.
-
Route 3: Reductive Amination of 2-Pyrrolidinone
This method directly converts 2-pyrrolidinone to the target amine.
-
General Procedure for Reductive Amination [5]
-
In a high-pressure reactor, combine 2-pyrrolidinone, a source of ammonia (e.g., aqueous or liquid ammonia), and a hydrogenation catalyst.
-
Seal the reactor and purge with nitrogen and then hydrogen.
-
Pressurize the reactor with hydrogen.
-
Heat the reaction mixture to the desired temperature while stirring.
-
Maintain the reaction conditions until the conversion is complete.
-
Cool the reactor, vent the excess pressure, and filter the catalyst.
-
Isolate and purify the this compound from the reaction mixture.
-
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound is a multifaceted decision.
-
For applications where stereochemical purity is paramount and cost is a secondary concern, the L-proline route is the most straightforward. The chirality of the starting material is directly transferred to the final product, obviating the need for costly and time-consuming resolution steps. However, the high cost and hazardous nature of LiAlH₄ make this route less suitable for large-scale industrial production.
-
For large-scale production where cost is a primary driver, the succinimide route is highly attractive. Succinimide is an inexpensive and readily available starting material. While this route may require optimization to achieve high selectivity for the desired amine and may necessitate a chiral resolution step, the potential for lower overall production costs is significant. The use of heterogeneous catalysts also facilitates product purification and catalyst recycling.
-
The reductive amination of 2-pyrrolidinone offers a more direct approach from a readily available intermediate. This route can be advantageous if 2-pyrrolidinone is an accessible and cost-effective starting material. Similar to the succinimide route, it would require a resolution step to obtain the enantiopure product.
Ultimately, the decision should be based on a thorough process development and economic evaluation that considers the specific requirements of the project, including scale, purity specifications, and available infrastructure. Further research into developing more cost-effective and safer reducing agents for the L-proline route, or more selective and active catalysts for the succinimide and 2-pyrrolidinone routes, would be highly beneficial.
References
- 1. indiamart.com [indiamart.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrolidin-2-ylmethanamine and Other Pyrrolidine Catalysts in Asymmetric Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical development, the demand for enantiomerically pure compounds is paramount.[1] Asymmetric organocatalysis has emerged as a powerful strategy, offering a greener and often more economical alternative to traditional metal-based catalysts.[2] Among the most successful organocatalysts are those built on the pyrrolidine scaffold, a privileged structure capable of inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions.[2][3][4]
This guide provides an objective comparison of pyrrolidin-2-ylmethanamine against other widely used pyrrolidine catalysts, including the parent L-proline, (S)-2-(methoxymethyl)pyrrolidine (SMP), and the highly effective diarylprolinol silyl ethers. The analysis focuses on their performance in cornerstone asymmetric transformations—the Aldol and Michael reactions—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in making informed catalyst selections.
Comparative Performance in Asymmetric Reactions
The efficacy of a catalyst is measured by its ability to provide high yields and, more critically, high levels of stereocontrol (diastereoselectivity and enantioselectivity). The following sections present a quantitative comparison of this compound and its alternatives.
The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals.[1][5] The performance of various pyrrolidine-based catalysts in the benchmark reaction between a ketone (e.g., cyclohexanone) and an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) is a well-established method for comparing their effectiveness.[2][3]
Table 1: Performance of Pyrrolidine Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) |
|---|---|---|---|---|---|---|
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 | 96 |
| This compound | 4-Nitrobenzaldehyde | Cyclohexanone | Water | 75 | 85:15 | 82 |
| L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 85 | 90:10 | 88 |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | 80 | - | 30 |
| Pyrrolidine | 4-Nitrobenzaldehyde | 2-Butanone | Water | 99 | 1:2.3 | - |
(Note: Data is compiled from multiple sources and reaction conditions may vary, affecting direct comparability.[1][2] Pyrrolidine data reflects regioselectivity rather than enantioselectivity but is included as a baseline.)
From the data, L-proline remains a highly effective and economical catalyst for the asymmetric aldol reaction, delivering excellent yield and stereoselectivity.[2] this compound also demonstrates good catalytic activity, particularly in aqueous media, although with moderately lower selectivity compared to L-proline under optimized conditions. The introduction of amide functionalities, as in prolinamides, can influence performance, sometimes enhancing it over simpler derivatives depending on the specific substrate and conditions.[3][6]
The Michael addition is a versatile reaction for forming 1,5-dicarbonyl compounds.[1] For this transformation, diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts, have become the gold standard, exhibiting exceptional activity and selectivity.[7] These catalysts operate efficiently at low loading and often under environmentally benign conditions, such as in water.[8][9][10]
Table 2: Performance of Pyrrolidine Catalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
|---|---|---|---|---|---|---|
| Diarylprolinol Silyl Ether | n-Pentanal | trans-β-Nitrostyrene | Water | 97 | 97:3 | >99 |
| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | Water | 99 | 98:2 | >99 |
| Diarylprolinol Silyl Ether | Isovaleraldehyde | (E)-Nitropent-1-ene | Water | 94 | 96:4 | >99 |
| Pyrrolidine-Thiourea | Acetylacetone | trans-β-Nitrostyrene | Toluene | 98 | - | 92 |
(Note: Data is compiled from studies focusing on highly efficient catalysts for this reaction.[9][10][11])
In the realm of Michael additions, diarylprolinol silyl ether catalysts are demonstrably superior, providing nearly perfect diastereo- and enantioselectivity in water.[9][10] While this compound can be used to create more complex bifunctional catalysts (e.g., pyrrolidine-thiourea), the direct comparison highlights the specialized excellence of the diarylprolinol silyl ether scaffold for this class of reaction.
Mechanistic Insights and Experimental Workflow
The catalytic activity of these pyrrolidine derivatives typically proceeds through a common enamine or iminium ion catalytic cycle.[3] The pyrrolidine nitrogen reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This chiral enamine then attacks the electrophile (e.g., an aldehyde), with the catalyst's structure sterically directing the approach to favor the formation of one enantiomer. Subsequent hydrolysis releases the product and regenerates the catalyst.[3][12]
A typical experimental workflow involves careful preparation of the reaction mixture, monitoring for completion, and a standardized workup and purification process.
Detailed Experimental Protocols
The following is a representative protocol for a pyrrolidine-catalyzed asymmetric aldol reaction.
Materials and Equipment:
-
Reactants: Aldehyde (1.0 mmol), Ketone (10.0 mmol)
-
Catalyst: L-proline or this compound (0.2 mmol, 20 mol%)
-
Solvent: Dimethyl sulfoxide (DMSO) or Water (2 mL)
-
Reagents for workup: Saturated aqueous NH₄Cl solution, ethyl acetate, brine, anhydrous Na₂SO₄
-
Equipment: Magnetic stirrer, round-bottom flask, silica gel for column chromatography, rotary evaporator, NMR spectrometer, Chiral HPLC system.
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equiv) and the ketone (10.0 equiv).
-
Add the solvent (e.g., DMSO, 2 mL) and stir the mixture to dissolve the aldehyde.
-
Add the pyrrolidine catalyst (0.2 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature (20-25°C).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed (typically 24-48 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.[1][3]
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[1]
Conclusion
The choice of a pyrrolidine catalyst is highly dependent on the specific transformation and desired outcome.
-
L-Proline remains a robust, inexpensive, and highly effective catalyst for general applications like the asymmetric aldol reaction, providing a strong benchmark for performance.[2]
-
This compound is a capable catalyst, particularly in aqueous media, but may offer lower selectivity than L-proline in standard benchmark reactions. Its primary amine functionality, however, makes it a valuable building block for constructing more complex bifunctional catalysts.[13]
-
Diarylprolinol Silyl Ethers are unparalleled for certain reactions, most notably the asymmetric Michael addition, where they deliver exceptional levels of stereocontrol that are difficult to achieve with simpler pyrrolidine structures.[9][10]
For researchers and drug development professionals, while this compound is a functional catalyst, its true value may lie in its utility as a scaffold for developing next-generation, bifunctional organocatalysts. For routine, high-performance applications, L-proline (for aldol reactions) and diarylprolinol silyl ethers (for Michael additions) remain the catalysts of choice based on current experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 7. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Pyrrolidin-2-ylmethanamine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Pyrrolidin-2-ylmethanamine, a versatile building block in pharmaceutical synthesis, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound.
Immediate Safety and Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from closely related compounds, such as Pyrrolidine, indicate that it should be handled as a hazardous substance. The primary hazards associated with similar compounds are summarized below.
Hazard Summary of Structurally Related Compounds
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor.[1] |
| Corrosivity | Causes severe skin burns and eye damage.[1] |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] |
| Aquatic Hazard | May be harmful to aquatic life. |
Given these potential hazards, this compound and its empty containers must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name, the words "Hazardous Waste," and the relevant hazard pictograms (e.g., flammable, corrosive, toxic).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.
2. Selection of Appropriate Waste Containers:
-
Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tightly fitting cap is recommended.
-
Ensure the container is stored in a designated and well-ventilated hazardous waste accumulation area.
3. Handling and Transfer:
-
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Conduct all transfers of the chemical to the waste container within a certified chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed except when adding waste.
4. Disposal of Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in the designated hazardous waste container.
-
For contaminated labware and glassware, it is best to package them in a separate, puncture-proof container labeled as "Hazardous Waste" with the name of the contaminating chemical.
5. Disposal of Empty Containers:
-
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the container may be disposed of in the regular trash, though institutional policies may vary.
6. Arranging for Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste. They will ensure that the waste is managed in full compliance with all local, state, and federal regulations.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is visualized in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Decision workflow for the safe disposal of this compound.
References
Safe Handling and Disposal of Pyrrolidin-2-ylmethanamine: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols and logistical information for the handling and disposal of Pyrrolidin-2-ylmethanamine, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a flammable liquid and is harmful if swallowed or inhaled.[1] It can cause severe skin burns and eye damage.[1][2][3]
Engineering Controls: Always work in a well-ventilated area.[1][4][5] Use of a chemical fume hood is recommended to minimize inhalation exposure.[1] Facilities should be equipped with an eyewash station and a safety shower.[5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this substance.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and face shield.[5] | To protect against splashes that can cause serious eye damage. |
| Skin Protection | Compatible, chemical-resistant gloves (e.g., PVC).[2] Protective clothing to prevent skin exposure.[3][5] Flame-retardant antistatic protective clothing is also recommended.[1][3] | To prevent skin contact, which can result in severe burns.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or when vapors/aerosols are generated.[1][5] | To prevent inhalation, which can be harmful.[1] |
Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[3][4]
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the work area is clean, well-ventilated, and that emergency equipment (eyewash station, safety shower) is accessible.
-
Handling: Avoid all personal contact, including inhalation.[2] Do not breathe vapors or mists.[5] Ground and bond containers when transferring material to prevent static discharge.[5] Use only non-sparking tools.[1][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Store away from heat, sparks, open flames, and other ignition sources.[2][5] The substance should be stored under an inert gas.[1]
-
After Handling: Wash hands and face thoroughly after handling.[1][4] Remove and wash contaminated clothing before reuse.[1][5]
Emergency Procedures
| Emergency Situation | Protocol |
| In Case of Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[1][4] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[1][6] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[1][6] |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][7] |
| In Case of a Spill | Evacuate the danger area. Remove all sources of ignition.[5] Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[5] Ensure adequate ventilation.[1] |
Disposal Plan
All waste, including the chemical itself and any contaminated materials, must be disposed of in accordance with local, regional, and national regulations.
-
Waste Collection: Collect residues in a flammable waste container.[2]
-
Container Disposal: Decontaminate empty containers. Observe all label safeguards until containers are cleaned and destroyed.[8]
-
Disposal Method: Consult a licensed professional waste disposal service to dispose of this material.[1] Treatment may involve neutralization followed by burial in a licensed landfill or incineration in a licensed apparatus.[8] Do not let the product enter drains.[1][4]
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
